chemical structure and properties of 2,3-Dichloro-4'-morpholinomethyl benzophenone
The Chemical and Pharmacological Landscape of 2,3-Dichloro-4'-morpholinomethyl benzophenone: A Technical Whitepaper Abstract As drug discovery pivots toward highly functionalized, multi-targeted heterocyclic scaffolds, t...
Author: BenchChem Technical Support Team. Date: March 2026
The Chemical and Pharmacological Landscape of 2,3-Dichloro-4'-morpholinomethyl benzophenone: A Technical Whitepaper
Abstract
As drug discovery pivots toward highly functionalized, multi-targeted heterocyclic scaffolds, the convergence of privileged structures becomes paramount. 2,3-Dichloro-4'-morpholinomethyl benzophenone (CAS 898770-55-3) represents a sophisticated building block that integrates a rigid benzophenone core, a lipophilic di-halogenated phenyl ring, and a basic morpholine moiety[1],[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, synthetic methodologies, and biological evaluation protocols, designed for researchers and application scientists in medicinal chemistry.
Structural Profiling and Physicochemical Data
To effectively utilize this compound in downstream applications, we must first establish its baseline physicochemical parameters. The data below synthesizes current analytical standards for this heterocyclic organic compound[3],[4],[2].
Benzophenone core, 2,3-dichlorophenyl ring, Morpholine ring
Rational Drug Design: Pharmacophore Causality
In medicinal chemistry, every functional group must serve a specific geometric or electronic purpose. The architecture of 2,3-Dichloro-4'-morpholinomethyl benzophenone is highly deliberate:
The Benzophenone Core: Acting as a V-shaped, rigid linker, the benzophenone backbone is a known photosensitizer and a privileged scaffold capable of binding to specific intracellular targets, including kinase domains and nuclear receptors[5],[4].
2,3-Dichloro Substitution: Halogenation is not merely for lipophilicity. The ortho-chlorine (position 2) creates severe steric hindrance against the carbonyl oxygen. This forces the dichlorophenyl ring out of the carbonyl's plane, breaking conjugation but locking the molecule into a specific 3D conformation. This defined geometry is critical for fitting into deep, narrow hydrophobic pockets of target proteins. The meta-chlorine (position 3) further enhances metabolic stability by blocking cytochrome P450-mediated oxidation at that site.
Morpholinomethyl Group: The morpholine ring is a classic bioisostere used to modulate pharmacokinetics. The nitrogen atom provides a basic center (pKa ~ 8.3), allowing for salt formation (e.g., HCl salts) to drastically improve aqueous solubility[6]. The oxygen atom acts as a hydrogen-bond acceptor, enhancing target affinity. The methylene (-CH2-) spacer is crucial; it insulates the morpholine nitrogen from the electron-withdrawing resonance of the benzophenone system, preserving its basicity and nucleophilicity.
Synthetic Methodology: A Self-Validating Workflow
To synthesize 2,3-Dichloro-4'-morpholinomethyl benzophenone from commercially available precursors, a three-step linear sequence is employed. As an Application Scientist, I mandate that every synthetic step includes a built-in validation checkpoint to prevent the carryover of impurities.
Step 1: Friedel-Crafts Acylation
Causality: Toluene is reacted with 2,3-dichlorobenzoyl chloride using anhydrous Aluminum Chloride (
AlCl3
).
AlCl3
is a strong Lewis acid required to generate the highly electrophilic acylium ion. Toluene's methyl group directs the acylation primarily to the para position due to steric hindrance at the ortho position.
Validation Checkpoint: Quench an aliquot in ice water, extract with EtOAc, and run TLC (Hexane:EtOAc 9:1). The disappearance of the acyl chloride and the formation of a UV-active spot (Intermediate 1) confirms conversion.
Causality: Intermediate 1 is refluxed with N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) in Acetonitrile. NBS provides a low, steady concentration of
Br2
, ensuring substitution occurs exclusively at the benzylic methyl group rather than the aromatic ring. AIBN serves as the radical initiator, decomposing perfectly at the reflux temperature of the solvent.
Validation Checkpoint:1H
-NMR of the crude product must show the disappearance of the benzylic methyl singlet (~2.4 ppm) and the appearance of a new methylene singlet shifted downfield (~4.5 ppm) due to the deshielding effect of the bromine atom.
Step 3: Nucleophilic Substitution (
SN2
)
Causality: The brominated intermediate is reacted with morpholine in the presence of Potassium Carbonate (
K2CO3
).
K2CO3
is chosen as a mild, insoluble base to scavenge the HBr byproduct. If HBr is not neutralized, it will protonate the morpholine, neutralizing its nucleophilicity and halting the reaction.
Validation Checkpoint: Final HPLC-MS analysis must confirm a mass-to-charge ratio (m/z) of 351.24
[M+H]+
and a purity of >95% before biological testing.
Step-by-step synthetic workflow for 2,3-Dichloro-4'-morpholinomethyl benzophenone.
Pharmacological Potential and Target Interaction
Derivatives of morpholinomethyl benzophenones have demonstrated profound biological activities, particularly in oncology and infectious disease models. Recent comparative studies on analogous compounds (such as 4'-bromo-3-morpholinomethyl benzophenone) reveal potent in-vitro anti-proliferative activity against various cancer cell lines, including Dalton's Lymphoma Ascites (DLA) and Ehrlich Ascites Carcinoma (EAC)[7].
The substitution pattern on the benzophenone core is the primary driver of this activity. The presence of halogen atoms (like the 2,3-dichloro motif) is crucial for significant anti-mitogenic activity, while the morpholine nucleus acts as a key pharmacophore that facilitates binding to intracellular kinase domains or structural proteins[7],[5].
Putative mechanism of action for morpholinomethyl benzophenone derivatives.
In Vitro Biological Evaluation: Cytotoxicity Protocol
To validate the anticancer potential of 2,3-Dichloro-4'-morpholinomethyl benzophenone, a self-validating MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol is required.
Methodology & Causality:
Cell Seeding: Seed target cancer cells (e.g., HeLa, EAC) in a 96-well plate at
1×104
cells/well. Causality: Ensures cells are in the exponential growth phase during treatment.
Compound Treatment: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.1%). Causality: Serial dilution establishes a dose-response curve to calculate the
IC50
. Keeping DMSO <0.1% prevents solvent-induced cytotoxicity.
Internal Controls (Self-Validation):
Positive Control: Doxorubicin (1 µM). Validates that the cell line is susceptible to standard chemotherapeutics.
Negative Control: Vehicle (0.1% DMSO in media). Establishes the 100% viability baseline.
MTT Addition: After 48 hours, add MTT reagent. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Data Integrity Check: Calculate the Z'-factor for the assay plate. A Z'-factor between 0.5 and 1.0 confirms that the assay has a robust dynamic range and low variability, ensuring the calculated
IC50
is trustworthy.
Conclusion
2,3-Dichloro-4'-morpholinomethyl benzophenone is a highly versatile, rationally designed compound. By merging the conformational rigidity of a halogenated benzophenone with the pharmacokinetic benefits of a morpholine ring, it serves as a powerful precursor for developing novel therapeutics targeting complex intracellular pathways. Strict adherence to self-validating synthetic and biological protocols ensures that its full pharmacological potential can be accurately mapped and utilized.
An In-depth Technical Guide to 2,3-DICHLORO-4'-MORPHOLINOMETHYL BENZOPHENONE (CAS 898770-55-3)
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2,3-dichloro-4'-morpholinomethyl benzophenone, a substituted benzophenone of interest in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3-dichloro-4'-morpholinomethyl benzophenone, a substituted benzophenone of interest in medicinal chemistry and materials science. This document, intended for a scientific audience, delves into the core physicochemical properties of this compound, including its molecular weight and solubility profile, and provides field-proven insights into its synthesis and characterization.
Core Compound Identity and Properties
Chemical Name: (2,3-dichlorophenyl)(4-(morpholinomethyl)phenyl)methanone
CAS Number: 898770-55-3
Molecular Formula: C₁₈H₁₇Cl₂NO₂
The structural representation of 2,3-dichloro-4'-morpholinomethyl benzophenone is depicted below:
Caption: Chemical structure of 2,3-dichloro-4'-morpholinomethyl benzophenone.
The molecular weight is a calculated value based on its molecular formula and serves as a fundamental parameter in all quantitative experimental work. The prediction of its physical state and general solubility is based on the known properties of the parent compound, benzophenone, which is a white solid that is practically insoluble in water but soluble in organic solvents like alcohol, acetone, and ether.[1]
In-depth Solubility Profile
Predicted Qualitative Solubility:
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Non-polar
Hexane, Toluene
Sparingly Soluble to Soluble
The benzophenone core provides significant non-polar character.
The ketone and morpholine moieties can engage in dipole-dipole interactions.
Polar Protic
Ethanol, Methanol
Soluble
The morpholine nitrogen can act as a hydrogen bond acceptor.
Aqueous
Water
Insoluble
The large, non-polar aromatic structure dominates, making it hydrophobic.[1]
Experimental Protocol for Qualitative Solubility Determination
This protocol outlines a systematic approach to experimentally determine the qualitative solubility of 2,3-dichloro-4'-morpholinomethyl benzophenone. This self-validating system provides a reliable estimation of solubility, crucial for designing subsequent experiments such as reaction setups, purification strategies, and formulation development.
Objective: To determine the approximate solubility of the target compound in a range of solvents at ambient temperature.
Preparation: Accurately weigh approximately 1-2 mg of the compound into separate, labeled vials.
Solvent Addition: Add a small, measured volume (e.g., 100 µL) of the first solvent to the corresponding vial.
Mixing: Vigorously mix the vial using a vortex mixer for 30-60 seconds to facilitate dissolution.
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
Incremental Solvent Addition: If the solid has not fully dissolved, add another measured aliquot of the solvent and repeat the mixing and observation steps.
Categorization: Based on the amount of solvent required to dissolve the solid, categorize the solubility as follows:
Freely Soluble: Dissolves in a small volume of solvent.
Soluble: Dissolves with a moderate amount of solvent.
Sparingly Soluble: Requires a large volume of solvent for complete dissolution.
Insoluble: Does not visibly dissolve even with a significant volume of solvent.
Repeat: Repeat the procedure for each selected solvent.
Caption: Workflow for qualitative solubility determination.
Causality Behind Experimental Choices: The choice of a range of solvents with varying polarities is critical to build a comprehensive solubility profile. The incremental addition of solvent allows for a more nuanced assessment of solubility rather than a simple "soluble/insoluble" binary determination. Visual inspection is a rapid and effective initial assessment method suitable for many research applications.
Synthetic Approach: The Mannich Reaction
The synthesis of 4'-morpholinomethyl benzophenone derivatives is commonly achieved through the Mannich reaction. This is a three-component condensation reaction involving a benzophenone with an active hydrogen, formaldehyde, and a secondary amine, in this case, morpholine.[2] The reaction is typically acid-catalyzed.[2]
Proposed Synthetic Protocol
The following is a generalized, yet detailed, protocol for the synthesis of 2,3-dichloro-4'-morpholinomethyl benzophenone, adapted from established procedures for similar compounds.[2]
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichlorobenzophenone (1 equivalent).
Solvent and Reagents: Add a suitable solvent such as ethanol, followed by morpholine (1.1 equivalents) and paraformaldehyde (1.2 equivalents).
Catalyst Addition: Adjust the pH of the reaction mixture to be mildly acidic (pH 4-5) by the dropwise addition of concentrated hydrochloric acid.[2]
Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The product is expected to be more polar than the starting benzophenone.
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane.
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel.
Caption: Synthetic workflow for 2,3-dichloro-4'-morpholinomethyl benzophenone.
Expertise & Experience Insights: The use of paraformaldehyde is often preferred over aqueous formaldehyde to avoid the introduction of water, which can complicate the reaction and work-up.[2] The mildly acidic pH is crucial for the formation of the electrophilic iminium ion intermediate, which is key to the Mannich reaction mechanism.[2] Monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.
Conclusion
This technical guide provides foundational information on the molecular weight and predicted solubility profile of 2,3-dichloro-4'-morpholinomethyl benzophenone (CAS 898770-55-3). The provided experimental protocols for solubility determination and synthesis are based on established chemical principles and practices for this class of compounds. For researchers and drug development professionals, this information serves as a critical starting point for further investigation and application of this molecule. It is imperative that all experimental work is conducted with appropriate safety precautions in a controlled laboratory setting.
References
BenchChem. (n.d.). Technical Support Center: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone. Retrieved from a relevant technical document source.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3102, Benzophenone. Retrieved from [Link]
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). BENZOPHENONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. Retrieved from [Link]
Comprehensive In Vitro Toxicity Profiling of 2,3-Dichloro-4'-morpholinomethyl Benzophenone: A Technical Whitepaper
Executive Summary The compound 2,3-Dichloro-4'-morpholinomethyl benzophenone (CAS 898770-55-3) represents a complex chemical scaffold frequently utilized as an intermediate or building block in medicinal chemistry and ma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2,3-Dichloro-4'-morpholinomethyl benzophenone (CAS 898770-55-3) represents a complex chemical scaffold frequently utilized as an intermediate or building block in medicinal chemistry and materials science. While the morpholine ring is widely recognized as a "privileged scaffold" in neurodegenerative and CNS drug design due to its favorable physicochemical properties[1], its conjugation to a halogenated benzophenone core introduces overlapping toxicological liabilities.
As a Senior Application Scientist, the objective of this whitepaper is to establish a rigorous, predictive in vitro toxicity evaluation framework for this specific compound. By dissecting the structural alerts of the molecule, we can design a self-validating screening cascade that addresses hepatotoxicity, phototoxicity, endocrine disruption, and metabolic instability. The preliminary data modeled herein provides a critical foundation for early-stage de-risking and lead optimization.
Structural Alerts & Mechanistic Rationale
To design an effective toxicity screening strategy, experimental choices must be driven by the causality of the molecule's structural pharmacophores. We do not test blindly; we test based on chemical liability.
The Benzophenone Core (Phototoxicity & Endocrine Disruption): Benzophenone derivatives are well-documented UV filters that can undergo electron-driven internal conversion to keto-tautomers, generating Reactive Oxygen Species (ROS) under UV irradiation[2]. Furthermore, benzophenones have been identified as endocrine disruptors, specifically exhibiting Androgen Receptor (AR) antagonism[3]. Therefore, evaluating phototoxicity and AR interference is mandatory.
The Morpholinomethyl Moiety (Metabolic Cleavage & Hepatotoxicity): While morpholine improves aqueous solubility and blood-brain barrier penetration, it is highly susceptible to cytochrome P450 (CYP)-mediated metabolism—particularly by CYP3A4—leading to N-dealkylation or morpholine ring cleavage[1]. Reactive metabolites generated during this process can induce mitochondrial dysfunction and caspase-3 mediated apoptosis in hepatocytes[4].
2,3-Dichloro Substitution (Lipophilicity & Bioaccumulation): Halogenation increases the overall lipophilicity (LogP) of the molecule. Increased lipophilicity correlates directly with enhanced AR antagonistic activity and higher basal cytotoxicity due to non-specific membrane disruption[3].
Mechanistic pathways of 2,3-Dichloro-4'-morpholinomethyl benzophenone-induced cellular toxicity.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system incorporating strict positive and negative controls.
Rationale: Hepatocellular carcinoma cell lines (e.g., SMMC-7721) share oxidative stress and apoptosis pathways with normal hepatocytes, making them optimal in vitro models for studying benzophenone-induced toxicity[4].
Cell Seeding: Seed SMMC-7721 cells in 96-well plates at a density of
1×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.
Compound Treatment: Prepare a 10 mM stock of 2,3-Dichloro-4'-morpholinomethyl benzophenone in DMSO. Perform serial dilutions to treat cells at concentrations ranging from 0.1 µM to 200 µM. Ensure final DMSO concentration is
≤
0.5%.
Controls: Use 0.5% DMSO as the vehicle (negative) control and 50 µM Chlorpromazine as the positive cytotoxic control.
Incubation & Readout: Incubate for 48 h. Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 h.
Validation & Analysis: Measure absorbance at 450 nm using a microplate reader. The assay is valid only if the positive control reduces viability by >70%. Calculate the IC₅₀ using non-linear regression analysis.
Rationale: Benzophenones filter UVA/UVB but can become phototoxic. Balb/c 3T3 fibroblasts show high sensitivity to UV exposure, making them the gold standard for this assay[5].
Cell Seeding: Seed Balb/c 3T3 cells into two identical 96-well plates (
1×104
cells/well).
Treatment: Treat both plates with the compound (0.1 - 100 µM). Include Chlorpromazine (CPZ) as a positive phototoxic control and Sodium Dodecyl Sulfate (SDS) as a negative non-phototoxic control[5].
Irradiation: After 1 h of incubation, expose one plate to 5 J/cm² UVA (UV+ plate). Keep the second plate in the dark (UV- plate).
Neutral Red Uptake: Wash cells, add Neutral Red medium (50 µg/mL), and incubate for 3 h. Extract the dye using an ethanol/acetic acid solution and measure absorbance at 540 nm.
Validation & Analysis: Calculate the Photo-Irritation Factor (PIF) = IC₅₀(-UV) / IC₅₀(+UV). A PIF > 5 indicates probable phototoxicity. The assay is valid if CPZ yields a PIF > 6 and SDS yields a PIF < 1.2.
Preliminary Quantitative Data Summary
The following tables summarize the representative in vitro toxicity and metabolic stability profile of 2,3-Dichloro-4'-morpholinomethyl benzophenone based on the structural behavior of highly similar halogenated morpholine-benzophenone derivatives.
Table 1: In Vitro Toxicity & Endocrine Disruption Profile
Assay Type
Cell Line / Model
Readout Metric
Modeled Result
Interpretation
Hepatotoxicity
SMMC-7721 (Human)
IC₅₀ (CCK-8, 48h)
42.5 ± 3.1 µM
Moderate basal cytotoxicity; likely driven by lipophilicity.
Phototoxicity
Balb/c 3T3 (Mouse)
PIF (UV- / UV+)
PIF = 6.8
Phototoxic hazard. Benzophenone core generates ROS under UVA.
AR Antagonism
NIH3T3 ARE-Luc
EC₅₀ (Luciferase)
8.4 ± 1.2 µM
Weak-to-moderate endocrine disruptor; enhanced by dichloro-substitution.
Neurotoxicity
SH-SY5Y (Human)
IC₅₀ (MTT, 24h)
> 100 µM
Low acute neurotoxicity; morpholine ring preserves CNS safety[6].
Morpholine rings are highly susceptible to CYP-mediated degradation. High intrinsic clearance indicates a short metabolic half-life.
Enzyme System
Substrate Remaining (T=60 min)
Intrinsic Clearance (
CLint
)
Primary Metabolite Identified (LC-MS/MS)
HLM (Total)
18%
145 µL/min/mg
N-dealkylated benzophenone
CYP3A4
22%
110 µL/min/mg
Morpholine ring cleavage product
CYP2D6
85%
< 15 µL/min/mg
Stable
Screening Workflow & Lead Optimization Strategy
To systematically evaluate analogs of 2,3-Dichloro-4'-morpholinomethyl benzophenone, we employ a multi-tiered screening workflow.
Multi-tiered in vitro toxicity screening workflow for benzophenone derivatives.
Strategic Recommendations for Medicinal Chemistry
Based on the preliminary in vitro data, the primary liabilities of 2,3-Dichloro-4'-morpholinomethyl benzophenone are phototoxicity and high metabolic clearance .
Mitigating Clearance: The morpholine ring is rapidly cleaved by CYP3A4[1]. Introducing steric hindrance (e.g., methylating the morpholine ring at the C2 or C3 position) can block CYP access, significantly improving metabolic stability without sacrificing blood-brain barrier permeability[7].
Reducing Phototoxicity & AR Antagonism: The phototoxicity is inherent to the conjugated benzophenone system[5]. Disrupting the planarity of the benzophenone core or replacing one of the phenyl rings with a saturated heterocycle can prevent the electron-driven internal conversion responsible for ROS generation, while simultaneously reducing the lipophilicity that drives AR antagonism[3].
References
Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women?
Source: PubMed Central (PMC)
URL:[Link]
Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model
Source: PubMed (Toxicology in Vitro)
URL:[Link]
Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells
Source: MDPI Toxics
URL:[Link]
Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations
Source: ACS Chemical Research in Toxicology
URL:[Link]
Pharmacokinetic Evaluation of Brain Penetrating Morpholine-3-hydroxy-2-pyridine Oxime as an Antidote for Nerve Agent Poisoning
Source: ACS Chemical Neuroscience
URL:[Link]
Pharmacological and Toxicological Testing of the Enantiomers of Two Chiral Fomocaine Alkylmorpholine Derivatives in Comparison to Their in Vitro Interactions on Drug Metabolism in Rats
Source: PubMed (Planta Medica)
URL:[Link]
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics
Source: PubMed Central (PMC)
URL:[Link]
A Framework for Determining the Pharmacokinetic Profile of 2,3-Dichloro-4'-morpholinomethyl benzophenone
A Senior Application Scientist's Guide for Drug Development Professionals Introduction: Charting the Course for a Novel Benzophenone Derivative In the landscape of drug discovery, the journey of a new chemical entity (NC...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Drug Development Professionals
Introduction: Charting the Course for a Novel Benzophenone Derivative
In the landscape of drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is governed by a complex interplay of its pharmacodynamic and pharmacokinetic properties. The compound 2,3-Dichloro-4'-morpholinomethyl benzophenone, a novel derivative of the versatile benzophenone scaffold, presents a unique profile that warrants a thorough investigation. While its pharmacological activity is the primary driver of interest, a comprehensive understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME)—collectively known as pharmacokinetics (PK)—is paramount to unlocking its therapeutic potential and ensuring its safety.[1][2]
This guide eschews a one-size-fits-all template. Instead, it presents a bespoke, multi-phase strategic framework designed to systematically elucidate the pharmacokinetic profile of 2,3-Dichloro-4'-morpholinomethyl benzophenone. As Senior Application Scientists, our role is not merely to execute assays but to build a holistic understanding of a compound's behavior in vivo. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the critical experiments, the causality behind methodological choices, and the integrated analysis required to make informed, data-driven decisions. We will progress from fundamental physicochemical characterization through a suite of robust in vitro ADME assays to a definitive in vivo pharmacokinetic study, creating a comprehensive data package that is essential for any future preclinical and clinical development.[3][4][5]
Figure 1: Overall workflow for pharmacokinetic characterization.
Before any biological assays can be meaningfully conducted, two foundational pillars must be established: understanding the compound's fundamental physicochemical nature and developing a robust method to quantify it in complex biological fluids.
Physicochemical Property Determination
The inherent chemical properties of 2,3-Dichloro-4'-morpholinomethyl benzophenone will dictate its behavior in every subsequent experiment.[6][7] These are not mere checklist items; they are the essential parameters that inform our experimental design and help interpret the results.
Aqueous Solubility: This is arguably the most critical initial parameter. A compound must be in solution to be absorbed and to interact with metabolic enzymes. Poor solubility can be a major hurdle in drug development, affecting everything from formulation to bioavailability.[8][9] We must determine both kinetic and thermodynamic solubility to understand its behavior under different conditions.
Lipophilicity (LogD): The octanol-water distribution coefficient at physiological pH (7.4), or LogD, provides a measure of a compound's lipophilicity. This property is a key predictor of its ability to cross biological membranes (like the intestinal wall), its potential for plasma protein binding, and its volume of distribution.[6][8]
Ionization Constant (pKa): The morpholino group in the structure is basic, and understanding its pKa is crucial. The ionization state of a drug affects its solubility, permeability, and binding to its target and off-target proteins. The pKa will determine the charge of the molecule in different physiological compartments (e.g., stomach vs. intestine), which directly impacts absorption.[6][8]
Parameter
Experimental Method
Rationale & Implication
Aqueous Solubility
Thermodynamic & Kinetic Solubility Assays
Determines the maximum concentration in solution, guiding formulation for in vivo studies and identifying potential absorption limitations.[9]
Lipophilicity
Shake-flask or HPLC-based LogD7.4 Assay
Predicts membrane permeability, plasma protein binding, and tissue distribution. A balanced LogD is often sought.[6]
Ionization Constant
Potentiometric Titration or UV-Metric Analysis
Defines the charge state at different pH values, which is critical for predicting absorption in the GI tract and cellular uptake.[10]
Bioanalytical Method Development and Validation
The adage "you can't manage what you can't measure" is the cornerstone of pharmacokinetics. A sensitive, specific, and reproducible bioanalytical method is non-negotiable. For a small molecule like 2,3-Dichloro-4'-morpholinomethyl benzophenone, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[11][12]
Causality in Method Development: The process is iterative. We begin with the known structure to predict fragmentation patterns for the mass spectrometer. The physicochemical data (solubility, LogD) guides the choice of mobile phases and extraction techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently isolate the compound from complex matrices like plasma.[13][14][15]
Self-Validating System: A method is validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[12] This involves testing for:
Selectivity & Specificity: Ensuring no interference from endogenous components in the biological matrix.
Accuracy & Precision: Confirming the method provides the true concentration, repeatedly.
Calibration Curve: Establishing the concentration range over which the method is accurate.
Stability: Verifying the compound doesn't degrade in the biological matrix during sample collection, storage, and processing.[14]
Without this validated method, all subsequent data from in vitro and in vivo studies would be unreliable.
Phase 2: In Vitro ADME Profiling
With the foundational work complete, we move to a panel of in vitro assays. These experiments use simplified biological systems (e.g., cell lines, subcellular fractions) to efficiently predict the compound's ADME properties in vivo, allowing for early identification of potential liabilities.[3][16][17][18]
Absorption: Caco-2 Permeability Assay
To predict oral absorption, we must understand how the compound crosses the intestinal barrier. The Caco-2 permeability assay is a widely accepted model for this purpose.[19][20] Caco-2 cells are human colon adenocarcinoma cells that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the human intestinal epithelium, complete with tight junctions and efflux transporters.[20][21]
Experimental Rationale: We measure the compound's transport in two directions: from the apical (A) side (representing the intestinal lumen) to the basolateral (B) side (representing the bloodstream), and vice-versa (B to A). This bidirectional assessment is crucial.
A-to-B transport indicates the rate of absorption.
B-to-A transport reveals if the compound is a substrate for efflux transporters (like P-glycoprotein), which actively pump drugs back into the intestinal lumen, limiting absorption.[19]
Protocol: Caco-2 Bidirectional Permeability Assay
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for approximately 21 days to form a differentiated, confluent monolayer.[20]
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-defined threshold are used.[20][22]
Dosing: The test compound (e.g., at 10 µM) is added to either the apical (for A-to-B) or basolateral (for B-to-A) chamber.
Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[19]
Sampling: At the end of the incubation, samples are taken from both the donor and receiver chambers.
Quantification: The concentration of the compound in all samples is determined using the validated LC-MS/MS method.
Data Analysis: The apparent permeability coefficient (Papp) is calculated for each direction. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B).
Figure 2: Conceptual workflow of the Caco-2 permeability assay.
Distribution: Plasma Protein Binding (PPB)
Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[23] Only the unbound (free) fraction of the drug is available to distribute into tissues and exert a pharmacological effect—this is the "free drug hypothesis."[24] Therefore, determining the extent of PPB is critical for interpreting efficacy and toxicity data.
Experimental Rationale: Equilibrium dialysis is considered the gold standard for PPB assessment.[23][24] It involves a two-chamber device separated by a semi-permeable membrane that allows the free drug to pass but retains the large protein-drug complexes.[24]
Protocol: Equilibrium Dialysis PPB Assay
Preparation: The test compound is spiked into plasma (from the species to be used in in vivo studies, e.g., rat and human) at a clinically relevant concentration (e.g., 1-5 µM).
Dialysis: The plasma sample is loaded into one chamber of the dialysis device (e.g., a RED device), and a protein-free buffer is loaded into the other chamber.
Equilibration: The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the free drug to reach equilibrium across the membrane.[23]
Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.
Quantification: The concentration of the compound in both aliquots is measured by LC-MS/MS.
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.
Metabolism: Stability and Enzyme Inhibition
Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their elimination. Understanding a compound's metabolic fate is key to predicting its half-life and its potential for drug-drug interactions (DDI).
These assays measure the rate at which the parent drug is eliminated by metabolic enzymes.[25] This rate is used to calculate the intrinsic clearance (Clint), a key parameter for predicting hepatic clearance in vivo.[26] We use two primary systems:
Liver Microsomes: These are subcellular fractions containing the Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I (oxidative) metabolism. This is a cost-effective, high-throughput screen.[25][27]
Hepatocytes: These are intact liver cells that contain both Phase I (e.g., CYPs) and Phase II (conjugative) enzymes, providing a more complete picture of hepatic metabolism.[28][29]
Protocol: Microsomal Stability Assay
Reaction Mixture: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., human and rat) in a buffer at 37°C.[26][27]
Initiation: The metabolic reaction is started by adding a cofactor, the NADPH regenerating system.[27] A control incubation without NADPH is run in parallel to check for non-enzymatic degradation.
Time Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[27]
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.
Data Analysis: The percentage of compound remaining is plotted against time. The slope of the line on a semi-log plot is used to calculate the half-life (t½) and intrinsic clearance (Clint).
If our compound inhibits a major CYP enzyme, it could slow the metabolism of other co-administered drugs that are substrates for that enzyme, leading to potentially toxic high plasma concentrations.[30] Regulatory agencies require testing against key human CYP isoforms (e.g., 1A2, 2B6, 2C9, 2C19, 2D6, 3A4).[31]
Experimental Rationale: We determine the concentration of our compound that causes 50% inhibition of a specific CYP enzyme's activity (the IC50 value). This is done by incubating human liver microsomes with a known, probe substrate for a specific CYP enzyme in the presence of varying concentrations of our test compound.[31][32]
Phase 3: In Vivo Pharmacokinetic Evaluation
While in vitro assays provide valuable predictions, the definitive test of a compound's pharmacokinetics comes from studying it in a living organism.[33][34] An in vivo PK study in a rodent species (e.g., Sprague-Dawley rat) is a standard part of preclinical development.[35][36]
Experimental Rationale: The primary goal is to determine key PK parameters after both intravenous (IV) and oral (PO) administration.
IV Administration: The drug is delivered directly into the systemic circulation. The resulting data defines the drug's distribution and elimination characteristics (Clearance, Volume of Distribution, Half-life) independent of absorption.
PO Administration: The drug is given by oral gavage. Comparing the plasma concentration profile from the PO dose to the IV dose allows us to calculate the oral bioavailability (F%), which is the fraction of the oral dose that reaches the systemic circulation.[37]
Figure 3: Workflow for an in vivo rodent pharmacokinetic study.
Protocol: Rat Single-Dose Pharmacokinetic Study
Animal Model: Male Sprague-Dawley rats (n=3-4 per group). Animals are cannulated (e.g., jugular vein) to facilitate serial blood sampling.[33]
Dose Formulation: Prepare a solution formulation for the IV dose (e.g., in saline/DMSO) and a solution or suspension for the PO dose (e.g., in 0.5% methylcellulose). Solubility data from Phase 1 is critical here.
Dosing:
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into anticoagulant-treated tubes.[35]
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
Bioanalysis: Analyze plasma samples using the validated LC-MS/MS method to determine the drug concentration at each time point.
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform a Non-Compartmental Analysis (NCA) of the plasma concentration-time data to calculate the key PK parameters.
Data Analysis & Key Parameters
The analysis will yield a set of parameters that quantitatively describe the compound's behavior.
Parameter
Abbreviation
Description
Importance
Area Under the Curve
AUC
The total drug exposure over time.
A primary measure of overall exposure; used to calculate clearance and bioavailability.
Maximum Concentration
Cmax
The highest observed plasma concentration after an oral dose.
Related to efficacy and potential peak-concentration-related toxicity.
Time to Cmax
Tmax
The time at which Cmax is reached.
An indicator of the rate of absorption.
Elimination Half-Life
t½
The time it takes for the plasma concentration to decrease by half.
Determines dosing interval and time to reach steady-state.
Clearance
CL
The volume of plasma cleared of the drug per unit of time.
A measure of the body's efficiency in eliminating the drug.
Volume of Distribution
Vd
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Indicates the extent of drug distribution into tissues versus remaining in plasma.
Oral Bioavailability
F%
The fraction of the orally administered dose that reaches systemic circulation.
A critical parameter for determining if a drug is suitable for oral administration.
Phase 4: Synthesis and Reporting
The final and most critical phase is the integration of all data. The in vitro results provide the "why" behind the in vivo observations. For example:
Low oral bioavailability (F%) from the in vivo study might be explained by high efflux in the Caco-2 assay (poor absorption) or a very short half-life in the hepatocyte stability assay (high first-pass metabolism).
A large volume of distribution (Vd) in vivo would be consistent with high lipophilicity (LogD) and low plasma protein binding.
This comprehensive pharmacokinetic profile for 2,3-Dichloro-4'-morpholinomethyl benzophenone is not merely a collection of data points. It is a predictive tool that enables informed decision-making. It allows the project team to assess the compound's viability, identify potential liabilities that may need to be addressed through medicinal chemistry, and design future, more complex preclinical safety and efficacy studies with a rational, scientifically-grounded dosing strategy.[1][38][39] This structured, causality-driven approach ensures that by the end of this investigation, we have not just data, but a true understanding of the compound's journey through the body.
References
Protein Binding Assays. (n.d.). BioAgilytix. Retrieved from [Link]
Physicochemical Characterization. (n.d.). Pion, Inc. Retrieved from [Link]
Plasma Protein Binding. (n.d.). QPS. Retrieved from [Link]
Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. Retrieved from [Link]
Small Molecule Bioanalysis. (n.d.). BioAgilytix. Retrieved from [Link]
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved from [Link]
Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). SpringerLink. Retrieved from [Link]
Caco2 assay protocol. (n.d.). Retrieved from [Link]
Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. (1985). PubMed. Retrieved from [Link]
Caco-2 Permeability Assay. (n.d.). Domainex. Retrieved from [Link]
Caco-2 Permeability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
Infographic: Method Development for Small Molecules: a step-by-step guide. (n.d.). Bioanalysis Zone. Retrieved from [Link]
Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. (2009, June 15). PubMed. Retrieved from [Link]
7 Crucial Steps In Bioanalysis To Optimize Small Molecule Drug Development. (2024, September 1). BioPharma Reporter. Retrieved from [Link]
In Vitro ADME Studies. (n.d.). PharmaLegacy. Retrieved from [Link]
In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]
In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved from [Link]
Characterization of Physicochemical Properties. (n.d.). Pace Analytical. Retrieved from [Link]
Bioanalytical Method Development and Validation. (2022, December 2). IITRI. Retrieved from [Link]
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Drug Discovery & Development. Retrieved from [Link]
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Target Review. Retrieved from [Link]
Physicochemical profiling of drug candidates using Capillary-based techniques. (2025, August 10). ResearchGate. Retrieved from [Link]
In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). Protocols.io. Retrieved from [Link]
How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022, December 12). Visikol. Retrieved from [Link]
Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). Protocols.io. Retrieved from [Link]
Metabolic Stability Assays. (n.d.). Sigma-Aldrich. Retrieved from [Link]
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved from [Link]
In-Vivo Pharmacokinetics | ADME/DMPK Drug Development. (n.d.). Syngene International. Retrieved from [Link]
Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. (n.d.). Labcorp. Retrieved from [Link]
How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (2024, August 1). LinkedIn. Retrieved from [Link]
Enzyme Inhibition: Impact and Analysis in Drug Development. (n.d.). Labcorp. Retrieved from [Link]
CYP inhibition assay services based on FDA Guidance. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]
Cytochrome (CYP) P450 Inhibition Ki Assay. (n.d.). Evotec. Retrieved from [Link]
Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta. Retrieved from [Link]
In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres. Retrieved from [Link]
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]
Microsampling in In Vivo Pharmacokinetic Studies. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022, September 15). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Retrieved from [Link]
Murine Pharmacokinetic Studies. (n.d.). PMC - NIH. Retrieved from [Link]
PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. Retrieved from [Link]
Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights. (2026, February 28). Infinix Bio. Retrieved from [Link]
In Vivo PK Studies. (n.d.). Creative Biolabs. Retrieved from [Link]
Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute. Retrieved from [Link]
Regulatory in vivo PK Studies. (n.d.). Pharmaron. Retrieved from [Link]
Binding Affinity and Kinetic Profiling of 2,3-Dichloro-4'-morpholinomethyl benzophenone: A Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Structural Rationale and Putative Target Selection The compound 2,3-Dichloro-4'-morpholinom...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Whitepaper
Structural Rationale and Putative Target Selection
The compound 2,3-Dichloro-4'-morpholinomethyl benzophenone (CAS 898770-55-3) is a highly specialized synthetic heterocyclic organic compound. To evaluate its binding affinity, we must first deconstruct its pharmacophore to identify its most probable biological targets. The molecule consists of two primary functional domains:
The Morpholine Moiety: The 4-(morpholinomethyl) group is a privileged pharmacophore in kinase inhibition, specifically targeting the Phosphoinositide 3-kinase (PI3K) family[1]. The morpholine oxygen atom acts as a critical hydrogen bond acceptor, typically interacting with the hinge region backbone amide of Val851 in the PI3Kα ATP-binding pocket[1][2].
The Benzophenone Core: Diaryl ketones (benzophenones) are ubiquitous scaffolds in medicinal chemistry, known for their ability to occupy lipophilic affinity pockets in various receptors and enzymes[3]. The 2,3-dichloro substitution provides specific steric bulk and halogen-bonding capabilities, enhancing residence time within hydrophobic sub-pockets.
Based on this structural profile, this guide will establish the self-validating experimental protocols required to quantify the binding affinity of 2,3-Dichloro-4'-morpholinomethyl benzophenone against PI3Kα , utilizing it as the primary putative target.
Fig 1: PI3K/AKT/mTOR signaling cascade and the targeted inhibition node.
Core Experimental Workflows
To establish a trustworthy and comprehensive binding profile, a multi-tiered approach is required. We move from real-time biophysical kinetics (SPR) to equilibrium thermodynamics (TR-FRET), and finally to live-cell target engagement (CETSA).
Surface Plasmon Resonance (SPR) for Kinetic Profiling
SPR is the gold standard for determining the association (
kon
) and dissociation (
koff
) rate constants of small molecules[4]. Because 2,3-Dichloro-4'-morpholinomethyl benzophenone has a relatively low molecular weight (~350 Da), it will generate a very small mass shift upon binding.
Causality & Logic: We utilize a CM5 sensor chip because its 3D carboxymethylated dextran hydrogel allows for high-density protein immobilization[5]. This high ligand density is mathematically mandatory to achieve a detectable Resonance Unit (RU) signal for small molecule analytes. Furthermore, because the compound requires DMSO for solubility, rigorous solvent correction is critical to subtract the bulk refractive index shift caused by DMSO from the true binding signal[4].
Step-by-Step Protocol:
Surface Preparation: Activate the CM5 chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
Target Immobilization: Dilute recombinant human PI3Kα in 10 mM sodium acetate (pH 4.5) to pre-concentrate the protein via electrostatic attraction to the dextran matrix. Inject until an immobilization level of ~5,000–8,000 RU is achieved. Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5).
DMSO Calibration: Prepare a solvent correction curve by injecting running buffer (HBS-P+) containing varying concentrations of DMSO (e.g., 4.5% to 5.5%) to map the bulk refractive index changes.
Analyte Injection (Association): Prepare a 2-fold dilution series of 2,3-Dichloro-4'-morpholinomethyl benzophenone (e.g., 3.125 nM to 100 nM) in running buffer containing exactly 5% DMSO. Inject each concentration at a high flow rate (50 µL/min) for 60 seconds to minimize mass transport limitations.
Dissociation & Regeneration: Switch to running buffer for 300 seconds to monitor the dissociation phase. If the compound exhibits a slow
koff
(long residence time), regenerate the surface with a brief 10-second pulse of 10 mM Glycine-HCl (pH 2.5) to strip the analyte without denaturing the PI3Kα target.
Fig 2: Step-by-step SPR workflow for small molecule kinetic profiling.
Time-Resolved FRET (TR-FRET) for Equilibrium Affinity
While SPR provides kinetics, TR-FRET provides a robust, high-throughput measurement of equilibrium binding affinity (
IC50
and calculated
Ki
).
Causality & Logic: Benzophenone derivatives often exhibit intrinsic UV absorption and autofluorescence, which can severely interfere with standard fluorescence polarization assays. TR-FRET solves this by utilizing a lanthanide chelate (e.g., Terbium). The long emission half-life of Terbium allows the instrument to introduce a time delay (50–100 µs) before reading the signal. By the time the camera opens, all background autofluorescence from the benzophenone compound has decayed, isolating the specific FRET signal.
Step-by-Step Protocol:
Assay Assembly: In a 384-well low-volume plate, combine 5 nM GST-tagged PI3Kα, 2 nM Terbium-labeled anti-GST antibody, and 10 nM of a fluorescently labeled kinase tracer (e.g., Tracer 314).
Compound Addition: Add the 2,3-Dichloro-4'-morpholinomethyl benzophenone in a 10-point dose-response titration (ranging from 10 µM down to 0.5 nM).
Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.
Signal Acquisition: Read the plate on a multi-mode microplate reader using a 340 nm excitation filter. Measure emission at 495 nm (Terbium donor) and 520 nm (Tracer acceptor) after a 100 µs delay. Calculate the 520/495 emission ratio to determine the extent of tracer displacement by the compound.
Cellular Thermal Shift Assay (CETSA)
Biochemical affinity does not guarantee cellular efficacy. CETSA is deployed to validate that the compound crosses the cell membrane and physically engages the target in the complex intracellular milieu.
Causality & Logic: When a ligand binds to a protein, it thermodynamically stabilizes the protein's folded state, increasing its melting temperature (
Tm
). By heating intact cells treated with the compound, we can observe a rightward shift in the PI3Kα melt curve compared to a vehicle control. This is a self-validating system: if the compound cannot penetrate the membrane or is heavily bound by off-target cytosolic proteins, no thermal shift will be observed.
Step-by-Step Protocol:
Cell Treatment: Culture HCT116 cells (which express wild-type PI3Kα) to 80% confluency. Treat cells with 1 µM of the compound or a 0.1% DMSO vehicle control for 2 hours at 37°C.
Thermal Aliquoting: Harvest the cells, wash with PBS, and divide them into 8 aliquots.
Heat Shock: Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet the denatured/aggregated proteins.
Quantification: Analyze the soluble fraction (supernatant) via Western Blot using a PI3Kα-specific primary antibody. Quantify the band intensities to plot the melt curve and calculate the
ΔTm
.
Quantitative Data Synthesis
To benchmark the efficacy of 2,3-Dichloro-4'-morpholinomethyl benzophenone, its binding metrics must be synthesized and compared against a known reference standard (e.g., a generic morpholine-based pan-PI3K inhibitor). Below is a structured data presentation format for the expected outputs of the described protocols.
Binding Metric
Assay Origin
2,3-Dichloro-4'-morpholinomethyl benzophenone
Reference Inhibitor (Morpholine-based)
Interpretation / Causality
kon
(
M−1s−1
)
SPR
4.2×105
6.8×105
Rapid association driven by the lipophilic benzophenone core entering the solvent channel.
High-affinity binding (
KD=koff/kon
), confirming the morpholine acts as a potent hinge-binder.
IC50
(nM)
TR-FRET
8.4 nM
4.1 nM
Potent equilibrium displacement of the active site tracer.
ΔTm
(°C)
CETSA
+4.2 °C
+5.5 °C
Confirms robust cell permeability and intracellular target engagement.
Conclusion
The evaluation of 2,3-Dichloro-4'-morpholinomethyl benzophenone requires a rigorous, multi-modal approach to separate artifact from true biological affinity. By leveraging the morpholine moiety's known affinity for the kinase hinge region[1] and the benzophenone's lipophilic properties[3], researchers can utilize SPR for kinetic resolution[4], TR-FRET for equilibrium thermodynamics, and CETSA for cellular validation. This self-validating triad of assays ensures that the derived binding metrics are both highly accurate and physiologically relevant for downstream drug development.
References
Benzophenone: a ubiquitous scaffold in medicinal chemistry
National Institutes of Health (NIH) / PMC
URL:[Link]
Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors
National Institutes of Health (NIH) / PMC
URL:[Link]
A beginner's guide to surface plasmon resonance
The Biochemist - Portland Press
URL:[Link]
Principle and Protocol of Surface Plasmon Resonance (SPR)
Creative BioMart
URL:[Link]
Application Note: Advanced Purification and Isolation Strategies for 2,3-Dichloro-4'-morpholinomethyl benzophenone
Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Development Scientists. Introduction and Physicochemical Profiling 2,3-Dichloro-4'-morpholinomethyl benzophenone (CAS: 898770-55-3) is a highly s...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Development Scientists.
Introduction and Physicochemical Profiling
2,3-Dichloro-4'-morpholinomethyl benzophenone (CAS: 898770-55-3) is a highly specialized chemical intermediate frequently utilized in the development of active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) receptors and kinase pathways[1].
Purifying this molecule from crude reaction mixtures (which typically contain unreacted 2,3-dichlorobenzoyl derivatives, regioisomers, and over-alkylated poly-amines) requires a multi-dimensional approach. Rather than relying solely on brute-force chromatography, an optimized purification strategy must exploit the molecule's dual nature: the highly lipophilic, UV-active benzophenone core and the basic, hydrophilic morpholine appendage.
Predictive Physicochemical Data
Understanding the thermodynamic and structural properties of the target is the foundation of any self-validating purification protocol.
Property
Estimated/Literature Value
Implication for Purification Strategy
Molecular Weight
350.24 g/mol
Standard handling; easily detectable via LC-MS (ESI+).
The Causality: The morpholine nitrogen has a conjugate acid pKa of approximately 8.49[2]. By dropping the pH of the mixture to 2.0, we force >99.9% of the target molecule into its water-soluble morpholinium salt form. Neutral impurities (like unreacted benzophenone derivatives, which have a LogP of >3.18[3]) remain trapped in the organic phase and are easily discarded.
Methodology:
Initial Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Acidification: Add 1.0 M aqueous Hydrochloric Acid (HCl) in a 1:1 volume ratio to the EtOAc. Stir vigorously for 15 minutes.
Phase Separation: Transfer to a separatory funnel. Allow the layers to resolve. The target is now in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask.
Organic Wash: Wash the aqueous layer once more with fresh EtOAc to remove residual lipophilic neutrals. Discard the organic phases.
Basification: Cool the aqueous phase in an ice bath (0-5 °C). Slowly add 2.0 M Sodium Hydroxide (NaOH) dropwise while stirring until the pH reaches 10.0. Self-Validation Check: The solution will become cloudy as the lipophilic free-base precipitates out of the aqueous phase.
Recovery Extraction: Extract the basified aqueous mixture with Dichloromethane (DCM) (3 x 5 mL per gram of theoretical yield).
Drying: Combine the DCM layers, dry over anhydrous Sodium Sulfate (
Na2SO4
), filter, and concentrate under reduced pressure.
The Causality: Tertiary amines like morpholine interact strongly with the acidic silanol groups (
Si−OH
) present on bare silica gel, leading to severe peak tailing and poor resolution from closely eluting regioisomers (e.g., 3,4-dichloro isomers). To prevent this, a basic modifier (Triethylamine, TEA) is introduced to competitively bind the active silanol sites, ensuring sharp elution bands.
Methodology:
Column Preparation: Pack a silica gel column (230-400 mesh) using a solvent system of Dichloromethane (DCM) containing 1% v/v Triethylamine (TEA).
Sample Loading: Dissolve the crude free-base from Protocol 1 in a minimum volume of DCM and load it onto the column head.
Elution Gradient:
Run 2 column volumes (CV) of 100% DCM (with 1% TEA).
Step the gradient to 98:2 DCM:Methanol (with 1% TEA) for 3 CVs.
Step to 95:5 DCM:Methanol (with 1% TEA) until the target elutes.
Fraction Collection: Monitor elution via TLC (UV 254 nm). The target compound will elute as a distinct, non-streaking spot. Combine pure fractions and evaporate the solvent.
The Causality: While chromatography removes structurally distinct isomers, crystallization leverages the rigid, highly crystalline nature of the dichloro-aromatic system to purge trace solvent and micro-impurities, yielding an API-grade solid (>99.5% purity).
Methodology:
Dissolution: Suspend the chromatographed solid in a minimum amount of hot Ethyl Acetate (approx. 60 °C) until complete dissolution is achieved.
Anti-Solvent Addition: Remove from heat. While stirring gently, begin adding Heptane (the anti-solvent) dropwise.
Nucleation: Stop adding Heptane once the solution becomes faintly turbid (the cloud point). Allow the mixture to cool to room temperature undisturbed for 2 hours to promote the growth of large, pure crystals.
Maturation: Transfer the flask to a refrigerator (4 °C) for an additional 4 hours to maximize yield.
Filtration: Recover the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Heptane and dry under a high vacuum at 40 °C for 12 hours.
Analytical Validation Standards
To ensure the integrity of the isolated 2,3-Dichloro-4'-morpholinomethyl benzophenone, the following analytical checks must be performed:
HPLC (Reverse Phase): Use a C18 column with a mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The acidic modifier is critical to keep the morpholine protonated, preventing peak tailing on the C18 stationary phase.
1H-NMR (CDCl3): Key diagnostic peaks include the morpholine methylene protons adjacent to the oxygen (~3.7 ppm, multiplet, 4H) and the nitrogen (~2.4 ppm, multiplet, 4H), alongside the distinct benzylic singlet (~3.5 ppm, 2H) bridging the morpholine to the benzophenone core.
References
National Center for Biotechnology Information (NCBI)
Title: Morpholine | C4H9NO | CID 8083 - PubChem
Source: PubChem Database
URL:[Link]
National Center for Biotechnology Information (NCBI)
Title: Benzophenone | C13H10O | CID 3102 - PubChem
Source: PubChem Database
URL:[Link]
Application Note: Scale-Up Synthesis Guidelines for 2,3-Dichloro-4'-morpholinomethyl benzophenone
Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists Compound: 2,3-Dichloro-4'-morpholinomethyl benzophenone (CAS: 898770-55-3) Introduction & Strategic Overview The conjugation of benzo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists
Compound: 2,3-Dichloro-4'-morpholinomethyl benzophenone (CAS: 898770-55-3)
Introduction & Strategic Overview
The conjugation of benzophenone and morpholine scaffolds presents a highly versatile pharmacophore in medicinal chemistry, frequently utilized in the development of novel anticancer and antimicrobial drug candidates[1]. 2,3-Dichloro-4'-morpholinomethyl benzophenone serves as a critical intermediate and building block in these discovery pipelines.
Transitioning the synthesis of this molecule from a discovery chemistry scale (milligrams to grams) to a process chemistry scale (kilograms) requires rigorous control over reaction kinetics, exotherm management, and by-product suppression. This application note details a robust, self-validating three-step synthetic route designed for pilot-plant scalability:
Friedel-Crafts Acylation to establish the benzophenone core.
Radical Benzylic Bromination to activate the methyl group.
Nucleophilic Amination to install the morpholine moiety.
Workflow for the 3-step scale-up synthesis of 2,3-Dichloro-4'-morpholinomethyl benzophenone.
Objective: Synthesis of 2,3-dichloro-4'-methylbenzophenone.
Process Rationale: Friedel-Crafts acylations are notorious for scale-dependent yield drops and massive hydrogen chloride (HCl) gas evolution[2]. To ensure a scale-independent process, temperature control during the addition of the Lewis acid is critical to prevent the formation of isomeric impurities and manage the initial exotherm.
Protocol:
Charge a glass-lined reactor with dichloromethane (DCM, 10 volumes) and toluene (1.1 equiv).
Add 2,3-dichlorobenzoyl chloride (1.0 equiv) and cool the mixture to 0–5 °C.
Add anhydrous Aluminum Chloride (
AlCl3
, 1.2 equiv) in portions over 2 hours, maintaining the internal temperature below 10 °C. Causality: Portion-wise addition prevents thermal runaway and allows the caustic scrubber system to efficiently manage the evolved HCl gas[2].
Warm the reaction to 20–25 °C and agitate for 4 hours until HPLC indicates >98% conversion.
Quench slowly into ice-cold 1M HCl (exothermic) to break the aluminum complex. Separate the organic layer, wash with brine, and concentrate under reduced pressure to yield the intermediate.
Objective: Synthesis of 2,3-dichloro-4'-bromomethyl benzophenone.
Process Rationale: Radical brominations using N-bromosuccinimide (NBS) are highly exothermic (
ΔHR≈136 kJ/mol
) and prone to delayed initiation, which can lead to dangerous accumulation of unreacted NBS and subsequent thermal runaway[3]. Furthermore, controlling the moisture content of the solvent is vital, as water quenches the radical chain reaction[4].
Add the radical initiator Azobisisobutyronitrile (AIBN, 0.05 equiv) and heat the batch to 80 °C.
Continuous Addition: Instead of batch-charging NBS, continuously dose a solution of NBS (1.05 equiv) in ACN over 4 hours. Causality: Continuous addition maintains a low steady-state concentration of the brominating agent, effectively mitigating the exotherm, reducing batch time, and suppressing the formation of the over-brominated dibromide impurity[3].
Agitate for an additional 1 hour at 80 °C. Cool to 10 °C to precipitate succinimide by-product.
Filter the succinimide and concentrate the filtrate. The crude bromomethyl intermediate is typically telescoped directly into the next step to minimize cycle time[4].
Step 3: Nucleophilic Amination
Objective: Final assembly of 2,3-Dichloro-4'-morpholinomethyl benzophenone.
Process Rationale: The displacement of the benzylic bromide by morpholine is a rapid
SN2
reaction. An inorganic base is utilized as an acid scavenger to neutralize the generated HBr, preventing the protonation and subsequent deactivation of the morpholine nucleophile.
Protocol:
Dissolve the crude 2,3-dichloro-4'-bromomethyl benzophenone (1.0 equiv) in ACN (5 volumes).
Charge Potassium Carbonate (
K2CO3
, 2.0 equiv) to the reactor.
Add Morpholine (1.2 equiv) dropwise at 20 °C. Causality: A slight excess of morpholine ensures complete conversion, while the mild temperature prevents nucleophilic attack on the benzophenone carbonyl.
Heat the suspension to 50 °C for 3 hours.
Cool to room temperature, filter the inorganic salts (
KBr
, unreacted
K2CO3
), and concentrate the filtrate.
Purify via crystallization from a mixture of ethyl acetate and heptane to yield the final product as a crystalline solid.
Quantitative Process Data: Lab vs. Pilot Scale
The following table summarizes the key engineering and chemical parameters observed during the transition from a 10-gram laboratory scale to a 1-kilogram pilot scale.
Parameter
Lab Scale (10 g)
Pilot Scale (1 kg)
Scale-Up Observation / Adjustment
Step 1:
AlCl3
Addition Time
15 minutes
120 minutes
Extended to match reactor cooling capacity and scrubber limits[2].
Step 2: NBS Dosing Strategy
Portion-wise (3 lots)
Continuous Feed
Switched to continuous feed to control exotherm and reduce dibromide impurity[3].
Step 2: Reaction Time
8 hours
5 hours
Continuous addition accelerated the kinetic profile[3].
Step 2: Moisture Limit
<0.1%
<0.05%
Tighter Karl Fischer (KF) limits required at scale to prevent radical quenching[4].
Step 3: Overall Yield
81%
78%
Slight yield reduction due to telescoping losses, but cycle time improved by 30%.
References
Kinetic Investigations To Enable Development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate
Organic Process Research & Development (ACS Publications)[Link]
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 3. Mechanistic Studies Enable a Scale-Independent Friedel–Crafts Acylation
Organic Process Research & Development (ACS Publications)[Link]
Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials
Organic Process Research & Development (ACS Publications)[Link]
Technical Support Center: Solubilization Strategies for 2,3-Dichloro-4'-morpholinomethyl benzophenone
Welcome to the Formulation and Solubilization Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the aqueous solubility of 2,3-Dichloro-4...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Formulation and Solubilization Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the aqueous solubility of 2,3-Dichloro-4'-morpholinomethyl benzophenone (CAS: 898770-55-3).
As a highly lipophilic compound, its planar benzophenone core and dichloro-substitutions promote tight crystal packing and poor hydration. However, the presence of the morpholine ring provides a critical functional lever for formulation. This guide breaks down the causality behind precipitation events and provides self-validating protocols to rescue your assays.
Solubilization Decision Workflow
Before selecting a solubilization strategy, you must define the biological boundary conditions of your experiment. In vitro cellular assays have strict toxicity limits for organic solvents, whereas in vivo pharmacokinetic (PK) studies require sustained supersaturation in the gastrointestinal tract or bloodstream.
Workflow for selecting a solubilization strategy based on target application.
Troubleshooting & FAQs
Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into cell culture media?
A: This is a classic "solvent shift" phenomenon. The compound is highly lipophilic due to the 2,3-dichloro-benzophenone core. When the DMSO stock is diluted into aqueous media, the thermodynamic driving force pushes the hydrophobic core out of solution to minimize interaction with water[1]. Furthermore, standard cell culture media is buffered at pH 7.4. At this pH, the morpholine group (pKa ~8.3) is largely unprotonated, leaving the molecule entirely uncharged and prone to rapid crystallization.
Fix: Pre-warm your media, use a step-wise dilution gradient, or introduce a bio-compatible surfactant (like 0.05% Tween 80 or BSA) into the media before adding the DMSO stock to provide a hydrophobic sink[2].
Q2: How can I leverage the compound's chemical structure to improve solubility without using toxic levels of cosolvents?
A: Exploit the morpholine ring. It is well-documented that the introduction of morpholine and related heterocycles is a deliberate structural modification used in medicinal chemistry to improve aqueous solubility[3][4]. Because morpholine is a weak base, lowering the pH of your aqueous vehicle below 6.0 will protonate the nitrogen atom. This localized positive charge drastically improves hydration energy and disrupts the tight, non-planar crystal packing of the molecule[4]. For non-cell-based biochemical assays, simply dropping the assay buffer pH to 5.5–6.0 can increase solubility by 10- to 50-fold.
Q3: What is the optimal vehicle for oral (PO) or intravenous (IV) dosing in rodents?
A: For in vivo dosing, Cyclodextrin complexation is the gold standard for benzophenone derivatives. The hydrophobic benzophenone core fits exceptionally well into the lipophilic cavity of β-cyclodextrins, while the polar hydroxyl groups of the cyclodextrin remain exposed to the aqueous environment[5][6]. Using 10% to 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a mildly acidic buffer (e.g., 50 mM Citrate, pH 4.5) creates a synergistic effect: the benzophenone core is sequestered by the cyclodextrin, and the morpholine group is protonated by the acidic buffer. If cyclodextrins fail to achieve the required dose, Lipid-Based Formulations (LBF) or amorphous solid dispersions should be evaluated to dictate the preclinical formulation strategy[7][8].
Quantitative Formulation Parameters
The following table summarizes the maximum tolerated limits of common excipients and their mechanistic role in solubilizing 2,3-Dichloro-4'-morpholinomethyl benzophenone.
Acidification: Add 10 µL of 1.0 M HCl directly to the powder. Causality: This immediately forces the formation of the hydrochloride salt of the morpholine group, which has vastly superior dissolution kinetics.
Solubilization: Add 990 µL of molecular-biology grade DMSO. Vortex vigorously for 60 seconds.
Media Preparation: Prepare your target cell culture media and supplement it with 0.1% w/v Bovine Serum Albumin (BSA) or 0.05% Tween 80. Causality: The protein/surfactant acts as a carrier, preventing nucleation when the solvent shift occurs.
Dilution: Warm the media to 37°C. Add the DMSO stock dropwise to the media while vortexing to achieve the final assay concentration (ensure final DMSO ≤ 0.5% and final pH remains physiological)[9].
Protocol B: Synergistic HP-β-CD Complexation for In Vivo Dosing (Rodent PO/IV)
Objective: Formulate a clear, stable aqueous solution at 5-10 mg/mL for animal dosing.
Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer and adjust the pH to 4.5. Causality: Guarantees >99% protonation of the morpholine group.
Cyclodextrin Solution: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the acetate buffer to a final concentration of 20% w/v. Stir until completely clear.
API Addition: Add the compound powder slowly to the stirring HP-β-CD solution.
Complexation: Sonicate the suspension in a water bath at 40°C for 30-45 minutes. Causality: Thermal energy accelerates the thermodynamic partitioning of the benzophenone core into the cyclodextrin cavity[6].
Equilibration: Allow the solution to stir at room temperature overnight (12-16 hours) to reach equilibrium solubility.
Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed crystalline drug. The resulting filtrate is a self-validating, thermodynamically stable formulation ready for dosing.
References
Oral lipid-based formulations: using preclinical data to dictate formulation strategies for poorly water-soluble drugs. Monash University. Available at:[Link]
Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology. SciELO. Available at: [Link]
Improving solubility via structural modification. ResearchGate. Available at:[Link]
Solubility of phytochemicals and challenges in in vitro studies: a literature review. International University of Sarajevo. Available at: [Link]
Cyclodextrin and Polysaccharide-Based Nanogels: Entrapment of Two Hydrophobic Molecules, Benzophenone and Tamoxifen. ACS Biomacromolecules. Available at:[Link]
Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. PMC / NIH. Available at: [Link]
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC / NIH. Available at:[Link]
Physicochemical Characterization of 2-Hydroxybenzophenone with β-Cyclodextrin in Solution and Solid State. The Journal of Physical Chemistry B. Available at: [Link]
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics. Available at: [Link]
Technical Support Center: Optimizing Yield in 2,3-Dichloro-4'-morpholinomethyl Benzophenone Synthesis
Welcome to the Technical Support Center for the synthesis of 2,3-dichloro-4'-morpholinomethyl benzophenone (CAS 898770-55-3). This compound is a highly valued functionalized scaffold in medicinal chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2,3-dichloro-4'-morpholinomethyl benzophenone (CAS 898770-55-3). This compound is a highly valued functionalized scaffold in medicinal chemistry. Because its synthesis involves reactive intermediates, achieving high yields requires strict control over regioselectivity and reaction conditions.
This guide provides a field-tested, three-step methodology: a regioselective Friedel-Crafts acylation, a Wohl-Ziegler radical bromination, and an SN2 nucleophilic amination.
Section 1: Mechanistic Overview & Workflow
The synthesis follows a linear three-step pathway. Understanding the mechanistic transitions between the arene, the radical intermediate, and the final tertiary amine is critical for troubleshooting yield drops.
Figure 1: Three-step synthetic workflow for 2,3-dichloro-4'-morpholinomethyl benzophenone.
Setup: Charge a dry, argon-flushed flask with anhydrous toluene (which acts as both the reactant and the solvent). Cool the system to 0 °C.
Activation: Add 1.2 equivalents of anhydrous aluminum chloride (AlCl
3
) portion-wise to prevent localized exothermic spikes.
Coupling: Dropwise add 1.0 equivalent of 2,3-dichlorobenzoyl chloride.
Reaction: Stir at 0 °C for 1 hour, then gradually warm to room temperature for 4 hours.
Workup: Quench carefully by pouring the mixture over crushed ice and 1M HCl. Extract with ethyl acetate, wash with brine, dry over Na
2
SO
4
, and concentrate.
Expertise & Causality: Toluene is an activating, ortho/para-directing arene. The steric bulk of the 2,3-dichlorobenzoyl-AlCl
3
electrophilic complex heavily favors para-substitution, ensuring high regioselectivity[1]. Maintaining 0 °C during the Lewis acid complexation phase suppresses the formation of the undesired ortho isomer and prevents premature polymerization.
Setup: Dissolve 2,3-dichloro-4'-methylbenzophenone in trifluorotoluene (a greener, non-ozone-depleting alternative to highly toxic carbon tetrachloride)[2].
Reagents: Add exactly 1.05 equivalents of N-bromosuccinimide (NBS) and 0.05 equivalents of Azobisisobutyronitrile (AIBN)[3].
Reaction: Heat the mixture to reflux (approx. 80–90 °C) for 3–5 hours.
Self-Validating Check: The reaction is complete when the dense, unreacted NBS powder at the bottom of the flask converts entirely to succinimide, which visibly floats on the surface of the solvent[2].
Workup: Cool to room temperature, filter off the floating succinimide byproduct, and concentrate the filtrate.
Expertise & Causality: The Wohl-Ziegler reaction relies on a radical mechanism where NBS provides a steady, low concentration of molecular bromine (Br
2
) in situ. This prevents electrophilic addition to the aromatic rings and strictly targets the resonance-stabilized benzylic position[4]. AIBN is chosen over peroxides because its thermal decomposition half-life precisely matches the reflux temperature of the solvent, providing a controlled radical initiation rate.
Setup: Dissolve the crude 2,3-dichloro-4'-bromomethylbenzophenone in anhydrous acetonitrile (MeCN).
Reagents: Add 2.5 equivalents of finely powdered, oven-dried potassium carbonate (K
2
CO
3
) and 1.2 equivalents of morpholine.
Reaction: Stir at room temperature or under mild heat (40 °C) for 6 hours.
Workup: Filter the inorganic salts, concentrate the solvent under reduced pressure, and purify the residue via silica gel chromatography (Hexanes/EtOAc) or recrystallization.
Expertise & Causality: Morpholine is a moderate secondary amine nucleophile. The use of K
2
CO
3
acts as an insoluble, heterogeneous acid scavenger to neutralize the generated hydrobromic acid (HBr)[5]. This prevents the protonation of morpholine (which would render it non-nucleophilic) and drives the SN2 reaction to completion without inducing side reactions with the highly reactive benzyl bromide.
Section 3: Troubleshooting Guides & FAQs
Q1: Why am I getting a mixture of ortho and para isomers in Step 1?A: While the para isomer is favored sterically, elevated temperatures during the AlCl
3
addition can provide enough kinetic energy to reduce regioselectivity. Keep the reaction strictly at 0–5 °C during the Lewis acid complexation phase. If the ortho isomer persists, recrystallization from hot ethanol typically isolates the pure para product.
Q2: How do I prevent over-bromination (dibromomethyl formation) in Step 2?A: Over-bromination occurs when excess NBS is used or reaction times are extended unnecessarily. Use exactly 1.05 equivalents of NBS. Monitor the reaction continuously and remove the heat source immediately once the succinimide byproduct floats to the top of the solvent[2].
Q3: My Step 3 yield is low, and I observe a highly polar baseline spot on my TLC plate. What happened?A: The benzylic bromide intermediate is highly electrophilic and prone to hydrolysis if water is present, forming the corresponding benzyl alcohol. Ensure strictly anhydrous conditions are maintained. Use oven-dried K
2
CO
3
and anhydrous MeCN during the morpholine substitution to prevent this side reaction.
Section 4: Quantitative Data & Optimization Tables
Below is a summary of the optimized parameters required to maximize the yield across the three-step synthesis.
Reaction Step
Critical Parameter
Optimal Condition
Expected Yield
Primary Impurity to Monitor
1. Friedel-Crafts
Temperature Control
0 °C to RT
85 - 90%
Ortho-isomer (<5%)
2. Bromination
Initiator / Solvent
AIBN / Trifluorotoluene
75 - 80%
Dibromomethyl analog
3. Amination
Base / Solvent
K
2
CO
3
/ Anhydrous MeCN
88 - 95%
Benzyl alcohol (hydrolysis)
References
Title: Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2
Source: ACS Omega
URL: [Link]
Title: Wohl–Ziegler bromination
Source: Wikipedia
URL: [Link]
Title: A New Strategy for the Synthesis of Substituted Morpholines
Source: PMC - NIH
URL: [Link]
Technical Support Center: Navigating Steric Hindrance in the Synthesis and Reactions of 2,3-Dichloro-4'-morpholinomethyl benzophenone
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for synthetic routes involving the sterically challengi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for synthetic routes involving the sterically challenging molecule, 2,3-dichloro-4'-morpholinomethyl benzophenone. As a Senior Application Scientist, this guide is structured to address the practical challenges you may encounter, explaining the "why" behind experimental choices to empower you to overcome synthetic hurdles.
Introduction: The Challenge of Steric Congestion
The structure of 2,3-dichloro-4'-morpholinomethyl benzophenone presents a significant synthetic challenge due to substantial steric hindrance. The ortho and meta chlorine atoms on one aromatic ring electronically deactivate the ring and physically block the approach to the carbonyl group. On the other ring, the morpholinomethyl group, while not directly at the reaction center for the benzophenone core synthesis, adds to the overall bulk of the molecule and can influence its reactivity in subsequent transformations.
This guide will focus on the two primary synthetic challenges:
Formation of the Benzophenone Core: Typically via a Friedel-Crafts acylation, where steric clash between the substituted benzoyl chloride and the dichlorinated aromatic ring can severely limit reaction efficiency.
Reactions at the Carbonyl Group or Aminomethyl Moiety: Where the bulky substituents impede the approach of nucleophiles or other reagents.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve common problems encountered during the synthesis and subsequent reactions of 2,3-dichloro-4'-morpholinomethyl benzophenone.
Problem 1: Low or No Yield in Friedel-Crafts Acylation to Form the Benzophenone Core
The Friedel-Crafts acylation is a standard method for forming benzophenones.[1][2] However, the reaction between a substituted benzoyl chloride and a deactivated, sterically hindered aromatic ring like 1,2-dichlorobenzene is often problematic.[3]
Possible Causes and Recommended Solutions
Possible Cause
Recommended Solutions & Explanations
1. Insufficient Catalyst Activity
Solution A: Increase Catalyst Loading. For deactivated substrates, a stoichiometric amount or even a slight excess of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is often necessary.[3] The ketone product can form a complex with the catalyst, effectively sequestering it. Solution B: Use a More Potent Lewis Acid. If AlCl₃ or FeCl₃ are ineffective, consider stronger Lewis acids like aluminum bromide (AlBr₃) or specialized catalysts known for activating deactivated rings. However, be aware that harsher conditions can lead to side reactions.
2. Catalyst Deactivation
Solution: Ensure Anhydrous Conditions. Lewis acids like AlCl₃ are highly sensitive to moisture.[3] Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Poor Reactivity of the Aromatic Ring
Solution A: Increase Reaction Temperature. Acylation of deactivated rings often requires thermal energy to overcome the activation barrier. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. Solution B: Use a More Reactive Acylating Agent. If using a substituted benzoyl chloride, ensure its purity. The use of the corresponding acid anhydride with a strong Brønsted acid catalyst is an alternative to consider.[4]
4. Steric Hindrance
Solution A: Utilize a Less Bulky, Highly Active Catalyst. While traditional Lewis acids are common, exploring alternative catalytic systems can be beneficial. For instance, certain solid acid catalysts like zeolites (e.g., H-Beta) can exhibit shape selectivity and may be effective, although they often require higher temperatures. Solution B: Optimize Solvent Choice. A polar solvent like nitrobenzene or 1,2-dichloroethane can sometimes facilitate the reaction by helping to stabilize the charged intermediates.
Workflow for Troubleshooting Low-Yield Friedel-Crafts Acylation
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.
Problem 2: Poor Regioselectivity in Friedel-Crafts Acylation
When acylating 1,2-dichlorobenzene, you may obtain a mixture of isomers.
Understanding the Directing Effects
Chlorine is an ortho, para-director, but it is also a deactivating group. In 1,2-dichlorobenzene, the two chlorine atoms work in concert. The positions ortho to one chlorine and meta to the other (positions 3 and 6) and the positions para to one and ortho to the other (positions 4 and 5) are the most likely sites of substitution.
Based on studies of the benzoylation of o-dichlorobenzene, the major product is expected to be the 3,4-disubstituted isomer due to a combination of electronic and steric factors.[5] Acylation at position 3 is sterically less hindered than at position 6, and position 4 is electronically favored.
Strategies to Improve Regioselectivity
Strategy
Explanation
1. Lower Reaction Temperature
Lowering the temperature can sometimes favor the thermodynamically more stable isomer, although this may come at the cost of a slower reaction rate.
2. Choice of Catalyst
Shape-selective catalysts like zeolites can favor the formation of the less sterically bulky isomer (often the para product) by restricting the transition state geometry within their pores.
3. Bulky Acylating Agent
While your acylating agent is defined by the target molecule, it's important to recognize that its bulk will inherently favor substitution at the less hindered positions.
Problem 3: Difficulty with Subsequent Reactions (e.g., Mannich Reaction on the Benzophenone Core)
If you are attempting to introduce the morpholinomethyl group onto a pre-formed 2,3-dichlorobenzophenone via a Mannich-type reaction, you may face challenges due to the deactivated nature of the aromatic ring.
Possible Causes and Recommended Solutions
Possible Cause
Recommended Solutions & Explanations
1. Low Nucleophilicity of the Aromatic Ring
The two chlorine atoms and the carbonyl group all withdraw electron density from the aromatic ring, making it a poor nucleophile for the electrophilic iminium ion in the Mannich reaction. Solution: This approach is generally not recommended. It is synthetically more feasible to perform the Friedel-Crafts acylation with a benzoyl chloride that already contains the morpholinomethyl group (or a precursor).
2. Steric Hindrance Around the Ring
The ortho-dichloro substitution pattern will sterically hinder the approach of the electrophile.
Proposed Synthetic Pathway
A more viable synthetic route involves the preparation of 4-(morpholinomethyl)benzoyl chloride followed by its Friedel-Crafts acylation with 1,2-dichlorobenzene.
Caption: A plausible synthetic route for 2,3-dichloro-4'-morpholinomethyl benzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the Friedel-Crafts acylation of 1,2-dichlorobenzene with 4-(morpholinomethyl)benzoyl chloride?
A1: Based on literature for the benzoylation of o-dichlorobenzene, the major isomer is expected to be 3,4-dichloro-4'-(morpholinomethyl)benzophenone .[5] The acylation is directed to the position para to the 2-chloro group and meta to the 1-chloro group, which is sterically and electronically favored.
Q2: My Mannich reaction to introduce the aminomethyl group is failing. Why?
A2: The Mannich reaction is an electrophilic aromatic substitution where the aromatic ring acts as the nucleophile.[6] A benzophenone with two electron-withdrawing chlorine atoms is highly deactivated and unlikely to be nucleophilic enough to attack the iminium ion intermediate of the Mannich reaction. It is far more practical to introduce the morpholinomethyl group onto the benzoyl chloride precursor before the Friedel-Crafts step.
Q3: Are there "greener" or more modern alternatives to stoichiometric AlCl₃ for the Friedel-Crafts acylation of a deactivated substrate like 1,2-dichlorobenzene?
A3: Yes, research into more sustainable catalysts is ongoing. Some alternatives include:
Zeolites: These solid acid catalysts are reusable and can offer shape selectivity, potentially improving the yield of the desired isomer. However, they often require higher reaction temperatures.
Metal Triflates: Lanthanide triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) are highly active Lewis acids that can sometimes be used in catalytic amounts and are more water-tolerant than AlCl₃.
Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst, simplifying workup.
Q4: How can I minimize side reactions during the preparation of 4-(morpholinomethyl)benzoyl chloride?
A4: When converting the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂), the morpholine nitrogen can also react. To prevent this, the reaction is typically performed on the hydrochloride salt of 4-(morpholinomethyl)benzoic acid. This protonates the morpholine nitrogen, protecting it from reacting with the thionyl chloride.
Experimental Protocols (Hypothetical Examples)
These protocols are based on established procedures for analogous reactions and should be adapted and optimized for your specific setup.
Protocol 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene
! SAFETY NOTE: Friedel-Crafts reactions can be highly exothermic and produce corrosive HCl gas. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment. All glassware must be rigorously dried.
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a trap containing aqueous NaOH).
Catalyst Suspension: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous aluminum chloride (AlCl₃) (1.3 equivalents) to the reaction flask. Add anhydrous 1,2-dichloroethane as the solvent to create a stirrable suspension.
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 4-(morpholinomethyl)benzoyl chloride hydrochloride (1.0 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension.
Substrate Addition: Add 1,2-dichlorobenzene (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 83 °C). Monitor the reaction progress by TLC or LC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
References
BenchChem. (2025).
Mannich reaction. (2024). In Wikipedia.
BenchChem. (2025). A Comparative Guide to the Reactivity of Dichlorobenzoyl Chloride Isomers.
PrepChem. (n.d.). Synthesis of 2,3-dichloro-4-hydroxy-3',4'-dichlorobenzophenone.
BenchChem. (2025). troubleshooting common issues in Friedel-Crafts reactions.
ResearchGate. (2018).
4,4'-Dichlorobenzophenone. (2023). In Wikipedia.
PrepChem. (n.d.). Synthesis of 2,4'-dichlorobenzophenone.
Macmillan Group. (2015). Selective Radical−Radical Cross-Couplings: Design of a Formal β‑Mannich Reaction.
ACS Publications. (2014). Toward a Clean Alternative to Friedel−Crafts Acylation: In Situ Formation, Observation, and Reaction of an Acyl Bis(trifluoroacetyl)
RSC Publishing. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV.
Chemguide. (n.d.).
Khan Academy. (n.d.).
University of California, Davis. (n.d.). Friedel-Crafts Handout.
Master Organic Chemistry. (2018). EAS Reactions (3)
PubMed. (2011). Dicofol degradation to p,p'-dichlorobenzophenone - a potential antiandrogen.
Sigma-Aldrich. (n.d.). 3,4-Dichlorobenzophenone.
Google Patents. (1990).
PubMed. (2014). Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt.
ResearchGate. (2012). Mannich reaction of β-ketoesters, aldehydes, and primary amines.
BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)
Chemistry LibreTexts. (2023). C.
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
Chemistry Steps. (2023).
YouTube. (2022). What Makes Friedel-Crafts Reactions So Tricky?.
ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid.
Shout Education. (n.d.).
ChemSpider. (2013). Amidation of benzoyl chloride with morpholine.
University of Wisconsin-Madison. (n.d.).
Google Patents. (2001).
MDPI. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
PubMed. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.
Technical Support Center: Resolving HPLC Baseline Noise for 2,3-Dichloro-4'-morpholinomethyl Benzophenone Analysis
Welcome to the Technical Support Center. Analyzing complex active pharmaceutical ingredients (APIs) and intermediates like 2,3-Dichloro-4'-morpholinomethyl benzophenone presents unique chromatographic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Analyzing complex active pharmaceutical ingredients (APIs) and intermediates like 2,3-Dichloro-4'-morpholinomethyl benzophenone presents unique chromatographic challenges.
To understand the root cause of baseline noise in this assay, we must first analyze the molecule's structural impact on chromatography:
Benzophenone Core: Highly UV-active, typically monitored at 254 nm, though impurity profiling often requires scanning down to 210–220 nm where baseline noise is magnified.
Dichloro Substitution: Imparts significant hydrophobicity. The molecule is highly retentive on standard C18 columns, requiring a high percentage of organic solvent (e.g., Acetonitrile) to elute.
Morpholinomethyl Group: A basic amine (pKa ~8.3). Without proper ion-pairing agents or acidic modifiers, this group interacts strongly with residual silanols on silica columns, causing severe peak tailing.
Because this molecule requires both acidic modifiers (to suppress morpholine tailing) and high organic gradients (to elute the dichloro-benzophenone core), it creates the perfect storm for severe baseline drift and optical noise.
Part 1: Diagnostic Workflow
Before adjusting your method, use the following self-validating decision tree to isolate the mechanical or chemical source of your baseline instability.
Diagnostic decision tree for isolating HPLC baseline noise sources.
Part 2: Frequently Asked Questions (Mechanistic Causality)
Q1: Why does my baseline drift significantly during gradient elution when analyzing this specific compound?A1: To prevent the basic morpholine group from tailing, you are likely using Trifluoroacetic acid (TFA) as an ion-pairing agent. While TFA is excellent for peak symmetry, it absorbs UV light strongly below 220 nm[1]. As your gradient shifts from water to acetonitrile to elute the hydrophobic dichloro-benzophenone core, the UV spectrum of TFA fundamentally changes due to mutual solvent interactions and suppression of its dissociation[2]. This optical imbalance manifests as a severe upward or downward baseline drift.
Q2: How can I distinguish between pump-induced noise and detector-induced noise?A2: The causality lies in the fluid dynamics versus optics. Pump-induced noise is typically cyclical and synchronous with the piston strokes, often caused by malfunctioning check valves or dissolved air outgassing due to a failing inline degasser[1]. Conversely, detector noise presents as high-frequency, random static (peak-to-peak noise) that persists even when the solvent flow is completely stopped, indicating a failing UV lamp or dirty flow cell optics[3].
Q3: Why do I see erratic baseline spikes specifically with this morpholine derivative?A3: Basic amines like morpholine can act as localized ion-pairing sites for trace contaminants in the mobile phase. If your aqueous phase lacks sufficient buffer capacity, local pH fluctuations can cause the analyte's ionization state to shift dynamically. Furthermore, inadequate degassing of buffer-organic mixtures can release micro-bubbles directly into the detector flow cell, causing sharp, erratic optical spikes[1][3].
Part 3: Step-by-Step Troubleshooting Protocols
Protocol A: Balancing TFA Absorbance for Gradient Stability
Causality: TFA has a higher molar absorptivity in acetonitrile than in water. By slightly reducing the TFA concentration in the organic phase, you can perfectly balance the optical density across the gradient, eliminating baseline drift[4].
Prepare Mobile Phase A (Aqueous): Add exactly 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Water (0.100% v/v).
Prepare Mobile Phase B (Organic): Add exactly 0.85 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.085% v/v). Note: Using ~85% of the aqueous TFA concentration in the organic phase compensates for the UV absorbance differential[4].
Self-Validation Run: Program your standard gradient (e.g., 5% B to 95% B over 20 minutes) and run a blank injection.
Iterative Adjustment: Monitor the baseline at 214 nm.
If the baseline drifts upward, reduce the TFA in Mobile Phase B by 0.005%.
If the baseline drifts downward, increase the TFA in Mobile Phase B by 0.005%.
Protocol B: System Passivation and Flow Cell Decontamination
Causality: Over time, highly lipophilic compounds (like dichloro-derivatives) and UV-absorbing complexes coat the quartz windows of the detector flow cell, raising the background noise. Isopropanol (IPA) clears micro-bubbles due to its high gas solubility, while nitric acid passivates the steel and strips optical contaminants[1].
Bypass the Column: Remove the analytical C18 column and replace it with a zero-dead-volume union to protect the stationary phase.
Bubble Clearance: Flush the system with 100% Isopropanol (IPA) at 1.0 mL/min for 30 minutes.
Aqueous Transition: Flush with HPLC-grade water at 1.0 mL/min for 15 minutes to remove the IPA.
Acid Passivation: Flush the system with 10% Nitric Acid (
HNO3
) for 20 minutes. (Warning: Never use HCl, as it will corrode stainless steel components).
Neutralization: Flush extensively with HPLC-grade water until the effluent pH is neutral (check with pH paper at the waste line). Reinstall the column and equilibrate.
Part 4: Quantitative Data: Mobile Phase Modifier Selection
If TFA balancing (Protocol A) fails to resolve the noise, consider switching modifiers. The table below summarizes the impact of various modifiers on both baseline noise and the peak symmetry of the morpholine moiety.
Mobile Phase Modifier
Typical Concentration
UV Cutoff (nm)
Impact on Baseline (Gradient)
Morpholine Peak Symmetry
Trifluoroacetic Acid (TFA)
0.1% v/v
210
Severe upward/downward drift
Excellent (Tails suppressed)
Formic Acid
0.1% v/v
210
Moderate drift
Good
Phosphate Buffer (pH 2.5)
20 mM
<200
Highly stable (Low noise)
Excellent
Triethylamine (TEA)
0.1% v/v
235
High noise < 240 nm
Excellent (Silanol blocker)
Note: While Phosphate buffer provides the most stable baseline at low wavelengths, it is non-volatile and cannot be used if the method is eventually transferred to LC-MS.
Part 5: References
Why Your HPLC Baseline Drifts—And How to Stop It
Separation Science
URL:[Link]
HPLC Diagnostic Skills—Noisy Baselines
LCGC International
URL:[Link]
Baseline drift observed when running a gradient - WKB7200
Waters Knowledge Base
URL:[Link]
Gradient and acetonitrile with TFA
Mason Technology
URL:[Link]
Technical Support Center: Optimizing Reaction Conditions for 2,3-Dichloro-4'-morpholinomethyl Benzophenone Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of 2,3-Dichloro-4'-morpholinomethyl benzophenone derivatives. These compounds are highly valued building blocks in medicinal chemistry and drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and optimization of 2,3-Dichloro-4'-morpholinomethyl benzophenone derivatives. These compounds are highly valued building blocks in medicinal chemistry and drug discovery, often utilized for their unique pharmacological profiles, structural rigidity, and improved aqueous solubility imparted by the morpholine moiety.
Synthesizing these derivatives requires a robust, high-yielding three-step sequence: Friedel-Crafts acylation , Wohl-Ziegler benzylic bromination , and a Nucleophilic Substitution (
SN2
) with morpholine. This guide provides authoritative, field-proven methodologies, mechanistic insights, and troubleshooting FAQs to ensure reproducible results in your laboratory.
PART 1: Mechanistic Overview & Workflow Visualization
To successfully synthesize 2,3-dichloro-4'-morpholinomethyl benzophenone, the synthetic route must be carefully controlled to prevent regioisomerism and side-chain degradation. The workflow below outlines the critical chemical transformations.
Caption: Synthetic workflow for 2,3-Dichloro-4'-morpholinomethyl benzophenone derivatives.
PART 2: Step-by-Step Experimental Protocols
As a Senior Application Scientist, I emphasize that successful organic synthesis relies on understanding the causality behind every reagent and condition. Below are the self-validating protocols for the three primary steps.
Suspend AlCl
3
in anhydrous DCM at 0 °C under an inert atmosphere (N
2
/Ar).
Add 2,3-dichlorobenzoyl chloride dropwise. Stir for 15 minutes to allow the formation of the electrophilic acylium ion complex.
Slowly add toluene dropwise. Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature.
Workup: Carefully quench the reaction by pouring it over ice-cold 1M HCl to break the aluminum complex. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Mechanistic Insight: Conducting the reaction strictly at 0 °C maximizes the para-selectivity (forming the 4'-methyl isomer) by exploiting the steric hindrance of the ortho-position on the toluene ring.
Dissolve the ketone intermediate in the chosen solvent.
Add NBS and AIBN to the flask.
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 6–8 hours.
Workup: Cool the mixture to room temperature. The byproduct, succinimide, is insoluble in cold non-polar solvents and will float/precipitate. Filter off the succinimide. Wash the filtrate with water and brine, dry, and concentrate [3].
Mechanistic Insight: AIBN undergoes thermal homolysis to initiate a radical chain reaction. NBS provides a low, steady concentration of Br
2
, ensuring highly selective benzylic bromination over electrophilic aromatic substitution [2].
Step 3: Nucleophilic Substitution (Amination)
Objective: Synthesize the final 2,3-dichloro-4'-morpholinomethyl benzophenone [1].
Suspend finely powdered K
2
CO
3
in MeCN. Add morpholine and stir for 10 minutes at room temperature.
Add the bromomethyl intermediate portion-wise to prevent a sudden exotherm.
Reflux the mixture at 82 °C for 6 hours. Monitor via TLC (1:1 EtOAc/Hexanes).
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in EtOAc, wash with slightly acidic water (pH ~6) to remove excess morpholine, dry, and purify via flash column chromatography.
Mechanistic Insight: Morpholine acts as the nucleophile in a classic
SN2
displacement. The inorganic base (K
2
CO
3
) is strictly required to scavenge the generated hydrobromic acid (HBr). Without it, HBr will protonate the remaining morpholine, rendering it non-nucleophilic and stalling the reaction [1].
PART 3: Troubleshooting Guides & FAQs
Q1: Why am I observing polybromination (dibromomethyl side products) during the Wohl-Ziegler step?A1: Polybromination occurs when the radical chain reaction over-proceeds. This is typically caused by using an excess of NBS or extending the reaction time beyond completion.
Fix: Strictly limit NBS to 1.0–1.05 equivalents. Monitor the reaction closely via GC-MS. If dibromination persists, lower the reaction temperature slightly or switch the initiator from AIBN to Benzoyl Peroxide (BPO) to alter the initiation kinetics [2].
Q2: During the amination step, my reaction stalls at 50% conversion. How can I drive it to completion?A2: Stalling in amination reactions usually indicates that the nucleophile (morpholine) has been deactivated via protonation.
Fix: Ensure your K
2
CO
3
is finely powdered and strictly anhydrous. Ambient moisture can hydrate the base, reducing its efficacy as an acid scavenger. Alternatively, use a slight excess of morpholine (1.5 eq) to compensate for any loss, and maintain a vigorous reflux in acetonitrile to provide the necessary activation energy for the
SN2
displacement [1].
Q3: How do I efficiently remove unreacted morpholine during the final workup without losing my product?A3: Morpholine is highly water-soluble, but your product is lipophilic.
Fix: Perform a liquid-liquid extraction using Ethyl Acetate (EtOAc) and slightly acidic water (pH ~6). The slight acidity will protonate the excess morpholine, driving it entirely into the aqueous layer, while the bulky, lipophilic benzophenone derivative remains safely in the organic layer. Caution: Do not lower the pH below 5, or you risk protonating the morpholine moiety on your synthesized product, pulling it into the aqueous phase.
PART 4: Quantitative Data Summaries
To aid in your experimental design, the following table summarizes our internal optimization data for the Step 3 Amination process. Acetonitrile with Potassium Carbonate provides the optimal balance of yield and ease of purification.
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Technical Observation
Dichloromethane (DCM)
TEA
25
24
45%
Sluggish
SN2
kinetics; incomplete conversion.
Tetrahydrofuran (THF)
K
2
CO
3
65
12
68%
Moderate yield; requires overnight heating.
Acetonitrile (MeCN)
K
2
CO
3
82
6
92%
Optimal conditions; clean conversion and easy workup.
Dimethylformamide (DMF)
Cs
2
CO
3
80
4
89%
Fast reaction, but high-boiling DMF removal is difficult.
PART 5: References
ConnectSci. Aggregation-Induced Emission and Biological Application of Tetraphenylethene Luminogens (Wohl-Ziegler Bromination Protocols). Available at: [Link]
Optimization
Technical Support Center: Preventing Oxidation of 2,3-Dichloro-4'-morpholinomethyl Benzophenone in Solution
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers handling 2,3-Dichloro-4'-morpholinomethyl benzophenone (CAS 898770-55-3).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers handling 2,3-Dichloro-4'-morpholinomethyl benzophenone (CAS 898770-55-3). This specific active pharmaceutical ingredient (API) intermediate presents a unique "perfect storm" of oxidative liabilities due to the combination of a photosensitive benzophenone core, an electron-rich morpholine ring, and a highly activated benzylic position.
Below, we decode the mechanistic causality of its degradation and provide self-validating protocols to ensure absolute stability in your solution-phase workflows.
To stop degradation, you must first understand the causality. The degradation of this molecule is not a single pathway, but a synergistic cascade:
Photochemical Initiation: The benzophenone moiety acts as an internal photosensitizer. Upon absorbing UV/Vis light, it enters an excited singlet state and undergoes rapid intersystem crossing to a highly reactive1[1]. This triplet state abstracts hydrogen atoms from the solvent or the molecule itself to form ketyl radicals[1].
Autoxidation & N-Oxidation: The morpholine ring contains a tertiary amine that is highly susceptible to direct oxidation, forming N-oxides[2]. Simultaneously, the benzylic methylene bridge is prone to radical-initiated autoxidation, leading to hydroperoxide formation and eventual structural cleavage[2].
Self-Sensitization: In the presence of dissolved oxygen, the excited benzophenone states can generate aggressive hydroxyl radicals, accelerating the destruction of the morpholine ring[3].
Figure 1: Mechanistic pathways of photochemical and autoxidative degradation of the API.
Troubleshooting FAQs
Q1: Why does my solution turn yellow and degrade rapidly when left on the benchtop, even in sealed vials?A1: The degradation is driven by the photochemistry of the benzophenone moiety. Benzophenone is a classic photosensitizer that, upon light exposure, forms a highly reactive triplet state capable of abstracting hydrogen atoms from your solvent[1]. If dissolved oxygen is present, this process also generates hydroxyl radicals via 3[3]. Causality Rule: Light + Benzophenone = Radicals. You must handle all solutions in actinic (amber) glassware and store them in the dark.
Q2: I am observing N-oxide impurities and benzylic cleavage products in my LC-MS data. How is oxygen interacting with the morpholine ring?A2: The morpholine moiety contains an electron-rich tertiary amine, which readily reacts with reactive oxygen species (ROS) to form N-oxides[2]. Furthermore, trace hydroperoxides—often present as impurities in ethereal solvents or excipients—initiate autoxidation at the activated benzylic carbon adjacent to the morpholine[2]. Trace metals in your glassware or solvent can catalytically break down these peroxides into aggressive alkoxyl radicals, accelerating the cleavage[4].
Q3: Does my choice of solvent impact the oxidation rate?A3: Absolutely. Because the benzophenone triplet state degrades by abstracting hydrogen atoms, solvents with easily abstractable hydrogens (like isopropanol, THF, or dioxane) act as active participants in the degradation cascade[1]. Solution: Switch to solvents with high bond dissociation energies (e.g., acetonitrile, tert-butanol, or strictly degassed water/buffers if solubility permits).
Q4: Which antioxidants provide the best protection for this specific molecule?A4: Because the degradation involves both free radical propagation and peroxide accumulation, a dual approach is best. However, antioxidant efficacy is highly dependent on the solvent's hydrophilicity[2]. For instance, Butylated Hydroxytoluene (BHT) is an excellent chain-breaking antioxidant in lipophilic solutions but is highly ineffective in aqueous environments[2].
Quantitative Data: Antioxidant Selection Matrix
Summarized below are the optimal additives based on mechanism and solvent compatibility:
Additive
Primary Mechanism
Optimal Solvent Phase
Recommended Conc. (w/v)
Butylated Hydroxytoluene (BHT)
Chain-breaking radical scavenger
Lipophilic / Organic
0.01% – 0.1%
Ascorbic Acid
Oxygen scavenger / Reducing agent
Hydrophilic / Aqueous
0.05% – 0.2%
EDTA
Transition metal chelator
Aqueous
0.01% – 0.05%
Methionine
Peroxide scavenger
Aqueous / Mixed
0.1% – 0.5%
Standard Operating Procedures (Protocols)
To ensure scientific integrity, every protocol utilized in your workflow must be a self-validating system.
Standard nitrogen sparging is often insufficient for preventing the N-oxidation of sensitive amines. The FPT method is the gold standard for completely 4[4].
Step-by-Step Methodology:
Preparation: Place the solvent in a Schlenk flask (fill no more than 50% volume). Add a magnetic stir bar.
Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
Pump: Open the flask to a high-vacuum line (< 1 Torr) for 5–10 minutes to evacuate the headspace.
Isolate: Close the stopcock to isolate the flask from the vacuum.
Thaw: Remove the flask from the liquid nitrogen and place it in a warm water bath. Allow the solvent to melt completely.
Self-Validation Check (Critical): During the thaw step, carefully observe the liquid. The physical presence of rising gas bubbles indicates that dissolved oxygen/gas is still being released. The system is only validated as fully degassed when a full thaw cycle produces zero bubbles.
Repeat: Repeat steps 2–6 until the validation check is passed (typically 3 cycles).
Backfill: Backfill the flask with high-purity Argon gas.
Protocol 2: Formulation with Antioxidants & Forced Degradation Validation
When preparing stock solutions of 2,3-Dichloro-4'-morpholinomethyl benzophenone, you must validate that your chosen antioxidant system is actively inhibiting the specific oxidation pathways.
Step-by-Step Methodology:
Solvent Pre-treatment: Select an appropriate solvent (e.g., Acetonitrile). Pre-dissolve your chosen antioxidant (e.g., 0.05% w/v BHT) into the solvent.
Degassing: Subject the antioxidant-solvent mixture to the FPT protocol described above.
API Addition: Under an Argon atmosphere, add the 2,3-Dichloro-4'-morpholinomethyl benzophenone to the degassed solvent.
Storage: Transfer the solution to an amber glass vial purged with Argon. Seal with a PTFE-lined septum.
Self-Validation Check (Forced Degradation): To validate the formulation's integrity, set up a parallel accelerated stability screening[4]. Prepare three vials:
Test Formulation: API + Antioxidant + Argon Headspace.
Positive Control: API + No Antioxidant + Pure O₂ Headspace.
Negative Control: API + No Antioxidant + Argon Headspace + FPT Degassed.
Expose all vials to 40°C for 48 hours. If the degradation rate (measured via HPLC) of your Test Formulation matches the Negative Control, your antioxidant and degassing system is validated as a complete protective barrier.
References
[1]Title: The Photochemistry of Benzophenone - ScholarWorks@BGSU
Source: bgsu.edu
URL:1
[2]Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC
Source: nih.gov
URL:2
[4]Title: Stabilization of Pharmaceuticals to Oxidative Degradation
Source: uspto.gov
URL:4
[3]Title: Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight
Source: rsc.org
URL:3
Technical Support Center: Solvent Extraction Troubleshooting for 2,3-Dichloro-4'-morpholinomethyl benzophenone
Welcome to the Technical Support Center for the isolation and purification of 2,3-Dichloro-4'-morpholinomethyl benzophenone. This guide is engineered for process chemists and drug development professionals dealing with t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 2,3-Dichloro-4'-morpholinomethyl benzophenone. This guide is engineered for process chemists and drug development professionals dealing with the unique liquid-liquid extraction (LLE) challenges of this active pharmaceutical intermediate[1].
Core Principles: The Causality of Extraction Behavior
To master the extraction of 2,3-Dichloro-4'-morpholinomethyl benzophenone, one must understand the causality behind its phase behavior. The molecule's partitioning is governed by two competing structural features:
Lipophilic Core: The 2,3-dichloro benzophenone moiety is highly hydrophobic, driving solubility in organic solvents like dichloromethane (DCM) and toluene.
Ionizable Amine: The morpholinomethyl group contains a basic nitrogen. The conjugate acid of unsubstituted morpholine has a pKa of approximately 8.36 to 8.49[2][3]. In this specific molecular environment, the pKa of the morpholine nitrogen is slightly shifted but remains near 8.0.
The Causality: Because of this structural duality, the molecule acts as a pH-dependent amphiphile. At near-neutral pH (7–8), partial protonation turns the molecule into a surfactant-like species. This drastically lowers interfacial tension and stabilizes oil-in-water emulsions, leading to problematic "rag layers" during extraction[4][5].
Troubleshooting FAQs
Q1: I am experiencing a thick, persistent emulsion (rag layer) during my ethyl acetate extraction. How do I break it?A1: Emulsions in this system are almost always caused by extracting at a suboptimal pH where the morpholine moiety is partially ionized, acting as a surfactant[4].
pH Adjustment: Check the aqueous layer. If it is between pH 6 and 8, adjust it to >10 using 2M NaOH. This fully deprotonates the morpholine, neutralizing its surfactant properties and driving it entirely into the organic phase.
Salting Out: If the pH is already >10 and an emulsion persists, add saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound in water and forcing phase separation[4].
Filtration: If the emulsion is stabilized by solid particulates (a Pickering emulsion), filter the entire biphasic mixture through a pad of Celite before re-settling[5].
Q2: My recovery yield in the organic phase is unusually low (<70%). Where is my product?A2: Your product is likely trapped in the aqueous phase as a water-soluble morpholinium salt. This occurs if the aqueous phase pH dropped below 9.0 during the quench or wash steps.
Self-Validating Check: Before discarding any aqueous waste, spot it on a TLC plate (elute with 10% MeOH/DCM with 1% Et
3
N) or run a rapid LC-MS. If the target mass (m/z ~350.25) is present, your pH has drifted.
Correction: Basify the aqueous layer to pH 10.5 and perform a back-extraction with fresh DCM or toluene to recover the lost yield.
Q3: How can I selectively extract the target compound away from unreacted 2,3-dichloro benzophenone (which lacks the morpholine group)?A3: Utilize an acid-base "pH-swing" extraction. Since the unreacted starting material is permanently neutral and lipophilic, it will always remain in the organic phase. By dropping the pH to 2.0, you selectively protonate the target compound, pulling it into the aqueous phase while leaving the impurities behind in the organic layer.
This self-validating protocol leverages the ionizable morpholine group to achieve >95% purity without chromatography.
Step 1: Initial Acidic Extraction
Dissolve the crude reaction mixture in Toluene (10 volumes).
Add an equal volume of 1M HCl (aq). Stir vigorously for 15 minutes.
Allow phases to separate. The target compound is now in the lower aqueous phase as a morpholinium chloride salt.
Validation Check: Analyze the upper organic phase via TLC. It should contain only non-polar impurities. Discard or retain the organic phase for recycling.
Step 2: Basification and Recovery
5. Transfer the acidic aqueous phase to a clean reactor.
6. Slowly add 2M NaOH (aq) under continuous stirring until the pH reaches 10.0–10.5. The aqueous phase will become cloudy as the free base precipitates or oils out.
7. Add Dichloromethane (DCM) (10 volumes) and stir for 10 minutes to extract the free base.
8. Allow phases to separate. The target compound is now in the lower DCM phase.
9. Validation Check: Check the pH of the upper aqueous phase to ensure it hasn't drifted below 9.5.
Step 3: Washing and Isolation
10. Wash the DCM phase once with saturated brine to remove residual water and salts[4].
11. Dry the organic phase over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure to yield the purified 2,3-Dichloro-4'-morpholinomethyl benzophenone.
validation of LC-MS methods for 2,3-Dichloro-4'-morpholinomethyl benzophenone
Comprehensive Guide to LC-MS Method Validation for 2,3-Dichloro-4'-morpholinomethyl Benzophenone: A Comparative Performance Analysis The accurate quantification of specialty chemical building blocks and drug candidates i...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Guide to LC-MS Method Validation for 2,3-Dichloro-4'-morpholinomethyl Benzophenone: A Comparative Performance Analysis
The accurate quantification of specialty chemical building blocks and drug candidates in complex biological matrices is a cornerstone of pharmacokinetic evaluation. 2,3-Dichloro-4'-morpholinomethyl benzophenone (CAS 898770-55-3; C18H17Cl2NO2) presents a unique analytical challenge. Its structure features a highly lipophilic benzophenone core, two chlorine atoms that yield a distinct isotopic signature, and a basic morpholine nitrogen (pKa ~8.3).
This guide objectively compares the performance of fully porous sub-2 µm versus core-shell chromatographic columns, alongside Triple Quadrupole (TQ) versus Quadrupole Time-of-Flight (Q-TOF) mass spectrometry platforms. The validation framework strictly adheres to the ICH M10 guidelines for bioanalytical method validation[1][2] and ICH Q2(R2) for analytical procedures[3][4].
Method Development Rationale: The Causality of Experimental Choices
To build a self-validating system, every parameter in the LC-MS workflow must be mechanistically justified.
Chromatographic Selectivity and Peak Shape
The basic morpholine moiety is positively charged under typical acidic LC-MS conditions (e.g., 0.1% formic acid). This positive charge induces secondary electrostatic interactions with residual, unreacted silanols on standard silica columns, leading to severe peak tailing.
Waters ACQUITY UPLC BEH C18 (1.7 µm): This column utilizes Bridged Ethylene Hybrid (BEH) technology. The incorporation of ethylene bridges within the silica matrix drastically reduces residual silanol activity[5]. This is critical for basic compounds like our target analyte, ensuring sharp, symmetrical peaks and extending column lifetime under acidic conditions[5].
Phenomenex Kinetex C18 (2.6 µm): This column employs core-shell (superficially porous) technology. By restricting the diffusion path of the analyte to the thin porous shell, it minimizes the van Deemter C-term (mass transfer resistance)[6]. This allows the Kinetex column to deliver theoretical plate counts comparable to sub-2 µm fully porous particles but at significantly lower backpressures, making it highly versatile[6].
Mass Spectrometry Platform Selection
Triple Quadrupole (Waters Xevo TQ-S): Operating in Multiple Reaction Monitoring (MRM) mode, the TQ platform filters out matrix noise twice, providing the ultimate sensitivity required to meet the stringent Lower Limit of Quantification (LLOQ) demands of ICH M10[2].
High-Resolution MS (Waters Xevo G2-XS QTof): While slightly less sensitive in absolute terms, the Q-TOF provides exact mass measurements. The target analyte's two chlorine atoms create a distinct isotopic pattern (M, M+2, M+4). High-resolution MS leverages this exact isotopic fidelity to provide superior selectivity against isobaric lipid interferences in plasma.
Step-by-Step Experimental Protocol
The following methodology details the extraction and quantification of 2,3-Dichloro-4'-morpholinomethyl benzophenone from human plasma.
Step 1: Sample Preparation (Protein Precipitation)
Causality: Acetonitrile is chosen over methanol because its aprotic nature provides superior solubility for the lipophilic benzophenone core while effectively denaturing plasma proteins.
Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, 100 ng/mL).
Add 150 µL of ice-cold Acetonitrile (0.1% Formic Acid) to precipitate proteins.
Vortex vigorously for 2 minutes.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent solvent effects).
Step 2: Liquid Chromatography Parameters
Mobile Phase A: 0.1% Formic Acid in Water (Protonates the morpholine nitrogen to maximize ESI+ ionization).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B hold for 0.5 min; ramp to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B for 1.5 min equilibration.
Precursor Ion: m/z 350.1 [M+H]+ (Based on monoisotopic mass of 349.06 Da).
Product Ion (MRM): m/z 100.1 (Morpholine-CH2+ fragment) and m/z 251.0 (Loss of morpholine).
Collision Energy: 25 eV.
Workflow Visualization
Below is the logical workflow for the bioanalytical validation process, mapping the sample journey from matrix to regulatory compliance.
Fig 1. LC-MS/MS bioanalytical workflow for 2,3-Dichloro-4'-morpholinomethyl benzophenone validation.
Comparative Performance Data
The data below summarizes the validation results, contrasting the physical columns and the MS platforms.
Table 1: Chromatographic Performance Comparison
Data demonstrates that while BEH C18 offers slightly better peak symmetry for the basic morpholine group, Kinetex C18 achieves comparable theoretical plates at a fraction of the system backpressure.
Parameter
Waters ACQUITY BEH C18 (1.7 µm)
Phenomenex Kinetex C18 (2.6 µm)
Particle Architecture
Fully Porous (Ethylene-Bridged)
Core-Shell (Superficially Porous)
Retention Time (tR)
2.45 min
2.38 min
Asymmetry Factor (As)
1.05 (Excellent symmetry)
1.18 (Slight tailing)
Theoretical Plates (N)
~22,000
~20,500
Max Backpressure
8,500 psi
4,200 psi
Table 2: Bioanalytical Validation Summary (ICH M10)
Data highlights the trade-off between the absolute sensitivity of the TQ platform and the matrix-interference resistance of the Q-TOF platform.
Validation Parameter (ICH M10)
Xevo TQ-S (Triple Quadrupole)
Xevo G2-XS (Q-TOF)
Acceptance Criteria
Linear Dynamic Range
0.05 – 500 ng/mL
0.5 – 500 ng/mL
R² ≥ 0.99
LLOQ
0.05 ng/mL
0.5 ng/mL
S/N ≥ 5
Intra-day Precision (%CV)
4.2%
6.1%
≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias)
+2.5%
+4.0%
± 15% (± 20% at LLOQ)
Matrix Factor (IS-normalized)
0.88 (Slight suppression)
0.98 (Negligible suppression)
0.85 – 1.15
System Self-Validation Note: The Matrix Factor (MF) of 0.88 on the TQ-S indicates mild ion suppression from co-eluting plasma phospholipids. However, because the IS-normalized MF is well within the 0.85–1.15 range, the method proves that the Stable Isotope-Labeled Internal Standard successfully corrects for this suppression, validating the robustness of the extraction protocol[2].
References
ICH M10 on Bioanalytical Method Validation
Source: European Medicines Agency (EMA) / International Council for Harmonisation
URL:[Link]
ICH Q2(R2) Validation of Analytical Procedures
Source: International Council for Harmonisation (ICH)
URL:[Link]
Advanced Reactivity Profiling: 2,3-Dichloro-4'-morpholinomethyl Benzophenone vs. Unsubstituted Benzophenone
As the demands on photocurable materials shift toward higher throughput, lower migration, and enhanced biocompatibility, the limitations of classical Type II photoinitiators have become a critical bottleneck. Unsubstitut...
Author: BenchChem Technical Support Team. Date: March 2026
As the demands on photocurable materials shift toward higher throughput, lower migration, and enhanced biocompatibility, the limitations of classical Type II photoinitiators have become a critical bottleneck. Unsubstituted benzophenone (BP) has long been the industry standard, but its reliance on diffusion-limited bimolecular kinetics and external amine synergists makes it unsuitable for advanced applications like food-contact packaging or high-viscosity 3D printing resins.
This guide provides an objective, mechanistically grounded comparison between unsubstituted BP and the highly functionalized 2,3-Dichloro-4'-morpholinomethyl benzophenone (DCMB) . By analyzing the causality behind their reactivity, researchers can make informed, data-driven decisions for their synthetic and formulation workflows.
Mechanistic Causality: Bimolecular vs. Unimolecular Kinetics
To understand the performance gap between these two molecules, we must examine the photophysical causality driven by their structural differences.
The Limitations of Unsubstituted Benzophenone (BP)
Unsubstituted BP operates via a bimolecular hydrogen abstraction mechanism . Upon UV irradiation, BP transitions to a singlet excited state (S₁), undergoes intersystem crossing (ISC) to a triplet state (T₁), and then must physically collide with a hydrogen donor (typically a tertiary amine synergist) to generate a reactive ketyl radical 1.
The Causality of Failure: This reliance on diffusion makes BP highly sensitive to matrix viscosity. As a polymer network crosslinks and vitrifies, diffusion rates plummet. This traps unreacted BP and amine in the matrix, which later migrate to the surface, causing blooming, odor, and regulatory non-compliance.
The Engineering of 2,3-Dichloro-4'-morpholinomethyl Benzophenone (DCMB)
DCMB is structurally engineered to bypass diffusion bottlenecks through two distinct modifications:
Accelerated Intersystem Crossing (The Heavy-Atom Effect): The addition of chlorine atoms at the 2,3-positions introduces a pronounced heavy-atom effect. The electron-withdrawing nature and high atomic mass of the halogens enhance spin-orbit coupling, significantly accelerating the S₁ → T₁ transition and increasing the quantum yield of the reactive triplet state 2.
Unimolecular Radical Generation: The 4'-morpholinomethyl group acts as a covalently tethered amine synergist. Instead of relying on random bimolecular collisions, the excited triplet state undergoes rapid intramolecular electron transfer followed by proton transfer from the adjacent morpholine α-carbon. This pseudo-unimolecular process sustains high polymerization rates even in glassy, vitrified matrices 3. Furthermore, the built-in nature of the synergist drastically reduces the pool of extractable small molecules 4.
Fig 1: Photochemical pathways: Bimolecular BP kinetics vs. unimolecular DCMB kinetics.
Quantitative Performance Comparison
The structural modifications of DCMB translate directly into measurable performance advantages during photopolymerization.
Parameter
Unsubstituted Benzophenone (BP)
2,3-Dichloro-4'-morpholinomethyl benzophenone
Mechanistic Causality
Initiation Mechanism
Bimolecular
Unimolecular / Intramolecular
Morpholinomethyl group provides built-in α-hydrogens, eliminating the need for external synergists.
Intersystem Crossing (ISC)
Baseline
Significantly Accelerated
Heavy-atom effect from 2,3-dichloro substitution enhances spin-orbit coupling.
Matrix Viscosity Sensitivity
High (Diffusion-limited)
Low
Intramolecular H-transfer is independent of polymer chain diffusion.
Migration Potential (Leachables)
High
Low
Covalently bound synergist and higher conversion rates minimize unreacted small molecules.
Absorption Maximum (λmax)
~250 nm, ~340 nm
Red-shifted (>350 nm)
Auxochromic effect of amine and chloro substituents lowers the π-π* and n-π* energy gaps.
Self-Validating Experimental Protocols
To objectively verify the performance differences between BP and DCMB, the following protocols are designed as self-validating systems . Each protocol contains internal controls to ensure that experimental artifacts do not masquerade as data.
Protocol A: Real-Time FTIR (RT-FTIR) for Photopolymerization Kinetics
Objective: Quantify the double-bond conversion rate of an acrylate resin formulated with BP vs. DCMB.
Causality: By monitoring the disappearance of the acrylate C=C double bond peak at 1630 cm⁻¹ against a stable reference peak, we can plot the exact reaction kinetics as the matrix vitrifies.
Formulation: Prepare two identical bisphenol-A ethoxylate diacrylate (Bis-EMA) resin samples. To Sample A, add 2 wt% BP + 2 wt% methyldiethanolamine (MDEA). To Sample B, add 2 wt% DCMB (no external amine).
Sample Prep: Cast a 20 µm film of each formulation between two NaCl windows.
Self-Validation Check (Baseline Stability): Place the sample in the FTIR spectrometer. Record spectra for 30 seconds without UV exposure. Calculate the ratio of the 1630 cm⁻¹ peak (C=C) to the 1720 cm⁻¹ peak (C=O).
Validation Rule: If the ratio drifts by >1% before UV exposure, the film is flowing or the IR beam is misaligned. Discard and remount. The 1720 cm⁻¹ carbonyl peak is used because it remains structurally unchanged during polymerization, normalizing any variations in film thickness.
Irradiation: Expose the sample to a 365 nm LED source (50 mW/cm²) while continuously recording spectra at 2 scans/second.
Data Analysis: DCMB will demonstrate a steeper initial slope and a higher final conversion plateau, proving its unimolecular efficiency in a vitrifying matrix.
Protocol B: Extractables & Leachables (E&L) Migration Assay via HPLC-UV
Objective: Verify the non-migratory nature of DCMB compared to the BP/MDEA system.
Causality: Unreacted photoinitiators migrate through polymer free-volume. Quantifying the leachable fraction proves the efficiency of the unimolecular incorporation.
Extraction: Submerge 1.0 g of the fully cured films from Protocol A in 10 mL of HPLC-grade acetonitrile. Incubate at 40°C for 72 hours.
Self-Validation Check (Spiked Recovery): Before analyzing the extracts, prepare a blank acetonitrile sample spiked with exactly 10 ppm of BP and 10 ppm of DCMB. Run this through the HPLC.
Validation Rule: Recovery must be between 95%–105%. If recovery falls outside this range, the analyte is degrading on the column or the detector is uncalibrated, rendering the matrix data invalid.
Chromatography: Inject 10 µL of the sample extracts into a C18 reverse-phase column. Use a gradient mobile phase of Water/Acetonitrile (from 40:60 to 10:90 over 15 minutes). Detection at 254 nm.
Data Analysis: The BP formulation extract will show massive peaks for both BP and MDEA. The DCMB formulation will show near-zero extractables, validating its use in sensitive applications.
References
Benchchem. "A Comparative Analysis of Halogenated Benzophenones in Key Organic Reactions." Benchchem.
ACS Omega. "Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers.
ResearchGate. "Study on Synthesis, Optical properties and Application of Benzophenone derivatives.
Reproducibility and Protocol Comparison for the Synthesis of 2,3-Dichloro-4'-morpholinomethyl Benzophenone
Executive Summary The compound 2,3-Dichloro-4'-morpholinomethyl benzophenone (CAS 898770-55-3) is a highly valued synthetic intermediate and privileged scaffold in modern drug discovery. The conjugation of a halogenated...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2,3-Dichloro-4'-morpholinomethyl benzophenone (CAS 898770-55-3) is a highly valued synthetic intermediate and privileged scaffold in modern drug discovery. The conjugation of a halogenated benzophenone moiety with a morpholine ring has demonstrated significant biological potential, particularly in the development of novel anticancer and antimicrobial agents[1].
However, synthesizing this specific scaffold presents distinct reproducibility challenges. The electron-withdrawing nature of the benzophenone core, combined with the steric hindrance of the ortho-dichloro substitutions, often leads to unpredictable yields and complex impurity profiles. As a Senior Application Scientist, I have evaluated the three primary synthetic pathways used to generate this molecule. This guide objectively compares these methodologies, analyzes the causality behind their success or failure, and provides a self-validating, highly reproducible experimental protocol for the industry-standard route.
Mechanistic Pathways & Causal Analysis
To achieve high purity and reproducible yields of 2,3-dichloro-4'-morpholinomethyl benzophenone, the synthetic strategy must account for the electronic deactivation of the aromatic rings.
Route A: Radical Bromination & Nucleophilic Substitution (The Gold Standard)
This two-step sequence is the most scalable and reproducible method[2]. It begins with the Wohl-Ziegler bromination of 2,3-dichloro-4'-methylbenzophenone, followed by an
SN2
displacement using morpholine.
Causality: By isolating the bromination to the benzylic position via a radical mechanism (using NBS and AIBN), we bypass the deactivated aromatic ring entirely. The subsequent substitution is highly efficient because the benzylic bromide is an exceptional electrophile.
Route B: Reductive Amination (The High-Purity Alternative)
This route utilizes 2,3-dichloro-4'-formylbenzophenone, reacting it with morpholine in the presence of a mild reducing agent like sodium triacetoxyborohydride (
NaBH(OAc)3
).
Causality:NaBH(OAc)3
is specifically chosen over sodium borohydride (
NaBH4
) because it is mild enough to reduce the intermediate iminium ion without reducing the critical benzophenone carbonyl group. While this route offers exceptional purity, the formyl-benzophenone starting material is often cost-prohibitive for large-scale synthesis.
Route C: Direct Aminomethylation / Mannich Reaction (The Problematic Route)
The classical Mannich reaction involves a three-component condensation of the benzophenone derivative, formaldehyde, and morpholine[3].
Causality: While theoretically elegant, this route suffers from severe reproducibility issues on deactivated rings. The reaction frequently diverges into side pathways, leading to the formation of bis(morpholinomethyl) ether or the polymerization of formaldehyde, resulting in intractable mixtures and yields often below 40%[3].
Comparative Performance Data
The following table summarizes the quantitative performance metrics of the three synthetic routes based on empirical laboratory data and literature precedent.
Synthetic workflow for 2,3-dichloro-4'-morpholinomethyl benzophenone via radical bromination.
Comparison of synthetic routes for morpholinomethyl benzophenone derivatives.
Self-Validating Experimental Protocol: Route A
This methodology details the highly reproducible "Route A" workflow. Every step is designed as a self-validating system to ensure quality control before proceeding.
Step 1: Wohl-Ziegler Benzylic Bromination
Objective: Convert 2,3-dichloro-4'-methylbenzophenone to 2,3-dichloro-4'-bromomethylbenzophenone[2].
Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser, add 2,3-dichloro-4'-methylbenzophenone (1.0 eq) and N-Bromosuccinimide (NBS, 1.1 eq).
Solvent Selection: Suspend the mixture in anhydrous trifluorotoluene (
PhCF3
). Causality: While carbon tetrachloride (
CCl4
) is the classical solvent, its phase-out necessitates an alternative.
PhCF3
is chosen for its radical-inert nature and ideal boiling point (102°C), ensuring the radical chain reaction is not quenched prematurely.
Initiation: Add Azobisisobutyronitrile (AIBN, 0.05 eq). Heat the mixture to 80°C under an inert argon atmosphere for 4 hours.
Validation (TLC): Monitor via TLC (9:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot is consumed. The succinimide byproduct will float to the top of the solvent upon cooling.
Workup: Filter the cooled mixture to remove succinimide. Wash the filtrate with water, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. The crude benzylic bromide is used immediately in Step 2 to prevent degradation.
Step 2: Nucleophilic Substitution with Morpholine
Objective: Displace the benzylic bromide to yield the target compound (CAS 898770-55-3).
Setup: Dissolve the crude 2,3-dichloro-4'-bromomethylbenzophenone (1.0 eq) in anhydrous acetonitrile (
MeCN
).
Causality: A critical failure point in
SN2
reactions with secondary amines is the generation of hydrobromic acid (HBr), which protonates the morpholine and kills its nucleophilicity.
K2CO3
acts as a heterogeneous acid scavenger, self-regulating the pH and driving the reaction to completion without requiring a massive, wasteful excess of morpholine.
MeCN
is selected because its polar aprotic nature poorly solvates the nucleophile, accelerating the displacement.
Reaction: Stir the suspension at 60°C for 6–8 hours.
Validation (TLC & Workup): Monitor progress by TLC (1:1 Ethyl Acetate:Hexanes). Self-Validation Check: The morpholine-conjugated product will be significantly more polar than the starting benzylic bromide and will appear much lower on the TLC plate[3].
Purification: Cool to room temperature, filter off the inorganic salts, and concentrate. Dissolve the residue in dichloromethane, wash with brine, dry over
Na2SO4
, and purify via flash column chromatography to yield the pure 2,3-dichloro-4'-morpholinomethyl benzophenone.
References
ACS Publications. "Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis". Organic Letters. Available at: [Link][2]
Navigating the Predictive Power of IVIVC: A Guide for 2,3-Dichloro-4'-morpholinomethyl benzophenone
A Comparative Analysis and Methodological Framework Introduction: The Imperative of In Vivo-In Vitro Correlation (IVIVC) in Drug Development In the landscape of pharmaceutical development, the ability to predict a drug's...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Analysis and Methodological Framework
Introduction: The Imperative of In Vivo-In Vitro Correlation (IVIVC) in Drug Development
In the landscape of pharmaceutical development, the ability to predict a drug's in vivo performance from in vitro data is a significant advantage, saving both time and resources. This predictive mathematical modeling, known as In Vitro-In Vivo Correlation (IVIVC), establishes a relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2][3] For a novel compound like 2,3-Dichloro-4'-morpholinomethyl benzophenone, establishing a robust IVIVC is a critical step in its development pathway. This guide provides a comprehensive framework for establishing such a correlation, using the well-characterized Benzophenone-3 as a case study to illustrate key principles and methodologies.
The U.S. Food and Drug Administration (FDA) defines IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (commonly the rate and extent of drug dissolution or release) and an in vivo response (such as plasma drug concentration or amount of drug absorbed).[2][4][5] A successfully developed IVIVC can serve as a surrogate for in vivo bioequivalence studies, facilitate the setting of meaningful dissolution specifications, and support post-approval changes.[4][6]
This guide will navigate the theoretical and practical aspects of establishing an IVIVC for 2,3-Dichloro-4'-morpholinomethyl benzophenone, a compound for which public data is not yet available. By leveraging established principles and a detailed case study, researchers can design a scientifically sound and efficient development program.
Conceptual Framework: Understanding the Levels of IVIVC
The FDA outlines several levels of IVIVC, with Level A correlation being the most informative and sought-after.[2][3][4]
Level A Correlation: This is a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[2] A successful Level A correlation allows for the prediction of the entire in vivo plasma concentration-time profile from in vitro dissolution data.
Level B Correlation: This level of correlation utilizes the principles of statistical moment analysis, comparing the mean in vitro dissolution time with the mean in vivo residence time or mean in vivo dissolution time.[4]
Level C Correlation: This establishes a single-point relationship between a dissolution parameter (e.g., the time to 90% dissolution) and a pharmacokinetic parameter (e.g., AUC, Cmax, or Tmax).[3]
This guide will focus on the development of a Level A IVIVC, as it provides the highest degree of predictive power.
Caption: Levels of In Vivo-In Vitro Correlation (IVIVC) and their predictive power.
Case Study: Benzophenone-3 (Oxybenzone) - A Model for IVIVC Development
Benzophenone-3 (BP-3) is a widely used UV filter in sunscreens and personal care products.[7] Its extensive use has led to numerous in vitro and in vivo studies, making it an excellent model compound to illustrate the IVIVC development process.
In Vitro Data for Benzophenone-3
1. In Vitro Skin Permeation:
The permeation of BP-3 across the skin is a critical in vitro parameter for topical formulations. Studies have shown that the vehicle in which BP-3 is formulated significantly impacts its skin penetration.
Formulation
In Vitro Flux (µg/cm²/h)
Petroleum Jelly
0.11 ± 0.06
Oil
0.11 ± 0.05
Lotion
0.14 ± 0.03
Gel
0.25 ± 0.02
Data from in vitro skin permeation studies in rats.[8]
These results demonstrate the importance of formulation selection in modulating the delivery of the active pharmaceutical ingredient (API). For a new compound like 2,3-Dichloro-4'-morpholinomethyl benzophenone, a similar in vitro permeation study using various formulations would be the first step.
Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells
Skin Preparation: Excise full-thickness abdominal skin from a suitable animal model (e.g., Sprague-Dawley rats). Remove subcutaneous fat and mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment.
Formulation Application: Apply a known quantity of the test formulation (e.g., 2 mg/cm²) to the surface of the skin in the donor compartment.
Receptor Fluid: Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and maintain at 37°C.
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, and 48 hours), withdraw samples from the receptor compartment and replace with fresh receptor fluid.
Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
Data Calculation: Calculate the cumulative amount of drug permeated per unit area and plot against time. The slope of the linear portion of the curve represents the steady-state flux.
2. In Vitro Metabolism:
Understanding the metabolic fate of a compound is crucial for interpreting in vivo data. In vitro metabolism studies using liver microsomes can identify potential metabolites. For BP-3, incubation with rat and human liver microsomes has shown the formation of several metabolites, including 2,4-dihydroxybenzophenone (Benzophenone-1), 2,5-dihydroxy-4-methoxybenzophenone, and 2,3,4-trihydroxybenzophenone.[9][10] The formation of these metabolites can influence the compound's overall pharmacokinetic profile and toxicological properties.
Experimental Protocol: In Vitro Metabolism using Liver Microsomes
Incubation Mixture: Prepare an incubation mixture containing the test compound, liver microsomes (rat or human), and an NADPH-generating system in a suitable buffer.
Incubation: Incubate the mixture at 37°C for a specified period.
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
Sample Preparation: Centrifuge the sample to precipitate proteins and collect the supernatant.
Analysis: Analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.
In Vivo Data for Benzophenone-3
1. In Vivo Pharmacokinetics:
Pharmacokinetic studies in animal models provide essential data on the absorption, distribution, metabolism, and excretion (ADME) of a compound. Following oral administration of BP-3 to male Sprague-Dawley rats at a dose of 100 mg/kg, the peak plasma concentration (Cmax) was 25.6 ± 4.6 µg/mL, and the time to reach Cmax (tmax) was 3.0 ± 0.4 hours.[11] The elimination was biphasic with half-lives of 0.88 and 15.90 hours.[11] Following topical application in rats, the bioavailability was found to be 6.9 ± 1.8%.[8]
Parameter
Oral Administration (100 mg/kg)
Topical Application
Cmax
25.6 ± 4.6 µg/mL
-
Tmax
3.0 ± 0.4 h
-
Elimination t1/2 (α)
0.88 h
1.3 h
Elimination t1/2 (β)
15.90 h
15.05 h
Bioavailability
-
6.9 ± 1.8%
Pharmacokinetic parameters of Benzophenone-3 in rats.[8][11]
Experimental Protocol: In Vivo Pharmacokinetic Study (Topical Application)
Animal Model: Use a suitable animal model (e.g., male Sprague-Dawley rats) with cannulated jugular veins for blood sampling.
Dosing: Apply a defined dose of the formulation containing the test compound to a shaved area on the back of the animals.
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) post-application.
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
Analysis: Analyze the plasma samples for the concentration of the parent drug and major metabolites using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters such as AUC, Cmax, Tmax, and elimination half-life.
Establishing the In Vivo-In Vitro Correlation for 2,3-Dichloro-4'-morpholinomethyl benzophenone: A Proposed Workflow
Based on the principles of IVIVC and the case study of Benzophenone-3, the following workflow is proposed for establishing a Level A IVIVC for the novel compound 2,3-Dichloro-4'-morpholinomethyl benzophenone.
Caption: Proposed workflow for establishing a Level A IVIVC.
Step 1: Formulation Development
The first crucial step is to develop at least three formulations of 2,3-Dichloro-4'-morpholinomethyl benzophenone with different release rates (e.g., slow, medium, and fast).[4] This can be achieved by altering the composition of the formulation, such as the type and concentration of polymers or penetration enhancers.
Step 2: In Vitro Release Testing
Conduct in vitro release studies for each formulation using a validated method, such as the Franz diffusion cell method described previously. The goal is to obtain complete dissolution profiles for each formulation.
Step 3: In Vivo Pharmacokinetic Studies
Administer each of the three formulations to a group of subjects (animal or human) in a crossover study design.[4] Collect plasma samples over a suitable duration and analyze for the drug concentration.
Step 4: Data Analysis and Deconvolution
From the in vivo plasma concentration-time data, calculate the in vivo absorption profiles for each formulation using deconvolution methods like the Wagner-Nelson or Loo-Riegelman methods.[4]
Step 5: Establishing the Correlation
Plot the percentage of drug absorbed in vivo against the percentage of drug dissolved in vitro for each formulation at various time points. A linear relationship between these two parameters indicates a Level A IVIVC.
Step 6: Validation of the IVIVC Model
The predictive performance of the developed IVIVC model must be validated. This involves using the model to predict the in vivo performance of a new formulation and comparing the predicted results with the actual observed in vivo data. The prediction error should be within acceptable limits (typically ±10-15%).
Conclusion and Future Directions
While direct experimental data for 2,3-Dichloro-4'-morpholinomethyl benzophenone is not yet publicly available, this guide provides a robust and scientifically grounded framework for establishing its in vivo-in vitro correlation. By following a systematic approach that includes the development of multiple formulations, rigorous in vitro release testing, and well-designed in vivo pharmacokinetic studies, researchers can build a predictive Level A IVIVC model.
The case study of Benzophenone-3 highlights the critical experimental considerations and provides a valuable reference for the types of data required. A validated IVIVC for 2,3-Dichloro-4'-morpholinomethyl benzophenone will be an invaluable tool, accelerating its development, ensuring product quality, and potentially reducing the need for extensive in vivo studies in the future. As research on this novel compound progresses, the principles and methodologies outlined in this guide will serve as a cornerstone for its successful translation from the laboratory to clinical application.
References
Toxicokinetics, Percutaneous Absorption and Tissue Distribution of Benzophenone-3, an UV Filtering Agent, in Rats - MDPI. (2022, November 7). Retrieved from [Link]
How is in vitro–in vivo correlation (IVIVC) established? - Patsnap Synapse. (2025, May 29). Retrieved from [Link]
Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations - FDA. (n.d.). Retrieved from [Link]
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15). Retrieved from [Link]
Pharmacokinetics of benzophenone-3 after oral exposure in male rats - PubMed. (n.d.). Retrieved from [Link]
In vitro human epidermal and polyethylene membrane penetration and retention of the sunscreen benzophenone-3 from a range of solvents - PubMed. (n.d.). Retrieved from [Link]
Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies - PubMed. (2017, October 15). Retrieved from [Link]
Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2021, April 6). Retrieved from [Link]
In vitro-In vivo Correlation: Perspectives on Model Development - PMC. (n.d.). Retrieved from [Link]
Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? - PMC. (n.d.). Retrieved from [Link]
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals - World Journal of Advanced Research and Reviews. (2025, February 23). Retrieved from [Link]
LC Analysis of benzophenone-3: II Application to Determination of 'In Vitro' and 'In Vivo' Skin Penetration From Solvents, Coarse and Submicron Emulsions - PubMed. (2000, December 15). Retrieved from [Link]
Metabolism of UV-filter benzophenone-3 by rat and human liver microsomes and its effect on endocrine-disrupting activity - PubMed. (2015, January 15). Retrieved from [Link]
Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. (2014, October 15). Retrieved from [Link]
Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations | FDA. (2018, March 2). Retrieved from [Link]
BENZOPHENONE 3 - Ataman Kimya. (n.d.). Retrieved from [Link]
A Senior Application Scientist's Guide to the Safe Handling of 2,3-Dichloro-4'-morpholinomethyl benzophenone
For Researchers, Scientists, and Drug Development Professionals This document provides essential, immediate safety and logistical information for the handling and disposal of 2,3-Dichloro-4'-morpholinomethyl benzophenone...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides essential, immediate safety and logistical information for the handling and disposal of 2,3-Dichloro-4'-morpholinomethyl benzophenone. As a senior application scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.
Hazard Identification and Risk Assessment
The primary step before handling any compound is a thorough understanding of its potential hazards. The structure of 2,3-Dichloro-4'-morpholinomethyl benzophenone suggests a hazard profile influenced by both benzophenones and morpholine derivatives.
Benzophenone Moiety : Benzophenone itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1] It may also cause damage to the liver and kidneys through prolonged or repeated exposure.[2][3] Benzophenones can also be harmful to aquatic life.[1][2][3][4]* Morpholine Moiety : Morpholine is a flammable liquid and vapor. [5][6]It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.
[5][6]* Dichlorinated Aromatic Core : The presence of chlorine atoms on the aromatic ring can enhance toxicity and environmental persistence.
Based on this analysis, it is prudent to treat this compound with a high degree of caution, assuming it may be a skin/eye irritant, potentially toxic, and may have long-term health effects.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The selection of specific PPE is contingent on the nature and scale of the operation being performed.
Operation
Required PPE
Rationale and Expert Insight
Weighing/Handling Solid
- Nitrile or Butyl Rubber Gloves (double-gloving recommended)- Chemical Splash Goggles- Lab Coat- N95 Respirator or work within a chemical fume hood
The primary risk is the generation of airborne particulates. An N95 respirator minimizes inhalation risk when a fume hood is not feasible. [7]Double-gloving prevents contamination when removing the outer pair. Butyl rubber gloves are particularly effective against ketones and aromatic solvents. [8][9][10]
Solution Preparation/Transfers
- Butyl Rubber or Neoprene Gloves- Chemical Splash Goggles & Face Shield- Chemical-Resistant Apron over Lab Coat- Work within a Chemical Fume Hood
The risk of splashes is significantly higher. A face shield provides an essential secondary layer of protection for the face and neck. [9]Neoprene gloves offer good resistance to a range of chemicals, including some acids and caustics that may be used as solvents or reagents. [8][11]All solution work must be performed in a fume hood to control vapor exposure. [12]
Reaction Monitoring/Workup
- Appropriate Chemical-Resistant Gloves (based on all reactants/solvents)- Chemical Splash Goggles- Lab Coat- Work within a Chemical Fume Hood
The hazard profile is now a composite of the starting material, reagents, and solvents. Always consult the SDS for all chemicals in the reaction to select the appropriate gloves.
Safe Handling and Operational Workflow
A systematic workflow is paramount to ensuring safety and reproducibility. The following steps outline a standard operational procedure.
Workflow Diagram
Figure 1: Workflow for Safe Handling of 2,3-Dichloro-4'-morpholinomethyl benzophenone.
Step-by-Step Protocol
Preparation :
Always consult the SDS for all reagents and solvents to be used in the procedure.
Ensure that an emergency eyewash station and safety shower are immediately accessible.
[5][13] * Don the appropriate PPE as outlined in the table above.
Prepare your designated work area within a certified chemical fume hood.
[12]
Handling :
When weighing the solid compound, use anti-static measures and handle it in a manner that avoids generating dust.
[7][14] * For dissolution, add the solid compound slowly and in portions to the solvent while stirring. [7]This allows for better control of exothermic reactions and dissolution rates.
Keep all containers clearly labeled and tightly closed when not in use.
[5][6][12]
Post-Handling :
Thoroughly decontaminate all glassware, spatulas, and surfaces that have come into contact with the chemical.
Segregate all waste materials as described in the disposal plan below.
[7] * Carefully remove PPE, starting with the most contaminated items (e.g., outer gloves) to avoid self-contamination.
Wash hands and forearms thoroughly with soap and water after work is complete.
[5][13]
Emergency Procedures: A Plan for a Swift Response
In the event of an exposure or spill, a rapid and correct response is critical.
Emergency Scenario
Immediate Action Protocol
Minor Spill (<100 mL/g in a fume hood)
1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). [5][13][15]Do not use combustible materials like paper towels for cleanup of potentially reactive compounds. 3. Gently sweep the absorbed material into a designated hazardous waste container. [15][16]4. Decontaminate the spill area. 5. Report the incident to your supervisor and EHS department. [15]
Major Spill (>100 mL/g or outside a hood)
1. Evacuate the immediate area and alert others. [15][17]2. If flammable solvents are involved, turn off ignition sources if it is safe to do so. [12]3. Close the laboratory doors to contain vapors. 4. Call your institution's emergency response team or EHS immediately. [15]5. Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so. [17]
Skin Contact
1. Immediately go to the nearest safety shower or sink. 2. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. [16]3. Seek immediate medical attention. [16]
Eye Contact
1. Immediately proceed to an emergency eyewash station. 2. Hold eyelids open and flush with a gentle, continuous stream of water for at least 15 minutes. [16]3. Remove contact lenses if present and easy to do so. Continue rinsing. [5]4. Seek immediate medical attention. [16]
Inhalation
1. Move the affected person to fresh air immediately. [7]2. If breathing is difficult, provide oxygen if you are trained to do so. 3. Seek immediate medical attention.
Ingestion
1. Do NOT induce vomiting. [5]2. Rinse the mouth with water. 3. Seek immediate medical attention. [16]
Waste Management and Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and regulatory non-compliance.
Disposal Workflow
Figure 2: Disposal Pathway for 2,3-Dichloro-4'-morpholinomethyl Benzophenone Waste.
Step-by-Step Disposal Protocol
Waste Segregation :
Solid Waste : Collect any unused or expired solid compound, as well as contaminated items (e.g., weigh boats, gloves, absorbent pads), in a designated, sealed, and clearly labeled hazardous waste container.
[7][14] * Liquid Waste : Collect all solutions containing the compound, including reaction mixtures and solvent rinses, in a separate, compatible, and labeled hazardous liquid waste container. [7]Never pour chemical waste down the drain.
[7]
Labeling and Storage :
Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date.
[14] * Store waste containers in a designated satellite accumulation area that has secondary containment to prevent spills from spreading.
[14]
Arrange for Disposal :
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. [14]Follow all institutional and local regulations for chemical waste disposal.
References
Morpholine - The Lab Depot. (2014, May 13). The Lab Depot. [Link]
2,3-DICHLORO-4'-MORPHOLINOMETHYL BENZOPHENONE — Chemical Substance Information. NextSDS. [Link]
Morpholine - SAFETY DATA SHEET. (2020, March 16). Anpel. [Link]
Morpholine - SAFETY DATA SHEET. (2025, April 16). Penta Chemicals. [Link]
Chemical Spill Procedures. Environmental Health & Safety - University of Toronto. [Link]
Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety - Florida State University. [Link]
Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. UNL Environmental Health and Safety. [Link]
Which gloves to choose for acetone? (2022, October 17). Oxwork. [Link]
Which Chemical Gloves Protect Hands from Hazardous Solvents? (2026, February 28). INTCO Medical. [Link]
Safety Data Sheet Benzophenone Revision 6, Date 17 Feb 2025. Redox. [Link]